molecular formula C7H10O2 B171205 2-cyclopentylideneacetic Acid CAS No. 1903-27-1

2-cyclopentylideneacetic Acid

Cat. No.: B171205
CAS No.: 1903-27-1
M. Wt: 126.15 g/mol
InChI Key: CGXLEHPBUZPLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylideneacetic acid is an organic compound featuring a carboxylic acid group and a cyclopentylidene moiety, making it a valuable intermediate in organic synthesis. Its primary research value lies in its application as a key building block for the development of pharmaceuticals and other biologically active molecules. The compound is noted for its structural similarity to epidermal growth factor (EGF) and has been investigated for its inhibitory effect on the EGF receptor, suggesting potential in cell signaling and oncology research . Furthermore, this compound serves as a critical synthetic precursor. It is utilized in the manufacture of various drugs, including antidiabetic agents and peptide hormones, and has been identified as an intermediate in the synthesis of complex molecules like cyclopentolate hydrochloride, a muscarinic receptor antagonist . Its utility also extends to the cosmetics industry, where it is incorporated during the manufacturing process . The unique steric and electronic properties conferred by the cyclopentylidene group influence the compound's reactivity, providing a versatile scaffold for constructing diverse molecular architectures in medicinal and synthetic chemistry.

Properties

IUPAC Name

2-cyclopentylideneacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXLEHPBUZPLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304974
Record name 2-cyclopentylideneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-27-1
Record name 2-cyclopentylideneacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopentylideneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyclopentylideneacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details established synthetic routes, provides hypothetical detailed experimental protocols, and summarizes key characterization data. Furthermore, it explores the potential biological relevance of this compound, offering a framework for future research and development.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary and well-established olefination reactions: the Wittig reaction and the Knoevenagel condensation. Both methods utilize cyclopentanone as the starting material.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones.[1][2][3] In the context of synthesizing this compound, this reaction involves the condensation of cyclopentanone with a phosphorus ylide derived from an α-haloacetic acid ester, followed by hydrolysis of the resulting ester.

Reaction Scheme:

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure based on general Wittig reaction principles.[4]

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Cyclopentanone

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) to anhydrous THF. To this suspension, add ethyl bromoacetate (1.1 eq) and stir the mixture at room temperature for 24 hours to form the phosphonium salt. Cool the resulting suspension to 0 °C and slowly add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 2-3 hours to form the ylide.

  • Olefination: Cool the ylide solution to 0 °C and add cyclopentanone (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

  • Work-up and Ester Isolation: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate the solvent under reduced pressure. The crude product, ethyl 2-cyclopentylideneacetate, can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 12 hours.

  • Acidification and Product Isolation: Acidify the reaction mixture to pH 2 with 2M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Knoevenagel Condensation

The Knoevenagel condensation is another powerful method for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound.[5][6] For the synthesis of this compound, cyclopentanone is reacted with malonic acid in the presence of a basic catalyst, which is followed by decarboxylation.[7]

Reaction Scheme:

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

This protocol is a representative procedure based on the Doebner modification of the Knoevenagel condensation.[7]

Materials:

  • Cyclopentanone

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve cyclopentanone (1.0 eq) and malonic acid (1.2 eq) in toluene.

  • Condensation and Decarboxylation: Add pyridine (2.0 eq) and a catalytic amount of piperidine to the mixture. Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours). The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. Due to the limited availability of experimental data for this compound (CAS 1903-27-1), this section provides computed data for the target molecule and experimental data for its saturated analog, cyclopentylacetic acid (CAS 1123-00-8), for comparative purposes.

Physical and Chemical Properties
PropertyThis compound (Computed)Cyclopentylacetic Acid (Experimental)
Molecular Formula C₇H₁₀O₂C₇H₁₂O₂
Molecular Weight 126.15 g/mol 128.17 g/mol
Melting Point -12-14 °C
Boiling Point -133-134 °C @ 23 mmHg
Density -1.022 g/mL @ 25 °C
Refractive Index -n20/D 1.453

Data for Cyclopentylacetic acid sourced from ChemicalBook[8].

Spectroscopic Data

Note: The following are predicted and representative spectroscopic data. Actual experimental data should be acquired for confirmation.

This compound (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10-12 (br s, 1H, COOH), ~5.8-6.0 (s, 1H, =CH), ~2.4-2.6 (m, 4H, allylic CH₂), ~1.6-1.8 (m, 4H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~172 (C=O), ~160 (C=), ~120 (=CH), ~35 (allylic CH₂), ~26 (CH₂).

  • IR (KBr, cm⁻¹): ~2500-3300 (br, O-H), ~1680 (C=O), ~1640 (C=C).

  • Mass Spectrometry (EI): m/z (%) = 126 (M⁺), 81, 67.

Cyclopentylacetic Acid (Experimental Data Summary)

  • ¹H NMR: Spectral data is available and can be found in databases such as ChemicalBook.[9]

  • ¹³C NMR: Spectral data is available and can be found in databases such as ChemicalBook.[10]

  • IR Spectrum: The NIST WebBook provides the gas-phase IR spectrum.[11]

  • Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization).[12][13]

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited, its structural features suggest potential as a modulator of inflammatory pathways. The cyclopentane ring is a common motif in various biologically active compounds, including prostaglandins and some antiviral agents.[2]

Potential Anti-inflammatory Activity

The α,β-unsaturated carboxylic acid moiety present in this compound is a key structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). These drugs often exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. It is plausible that this compound could also interact with and inhibit COX enzymes.

Proposed Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule 2-Cyclopentylideneacetic Acid Molecule->COX_Enzymes Inhibition

Caption: Proposed inhibitory action of this compound on the COX pathway.

Experimental and Logical Workflows

Synthesis Workflow

The general workflow for the synthesis of this compound via either the Wittig reaction or Knoevenagel condensation followed by purification is depicted below.

Synthesis_Workflow Start Start: Cyclopentanone Reaction Reaction: Wittig or Knoevenagel Start->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification: Column Chromatography or Recrystallization Concentration->Purification Product Final Product: This compound Purification->Product Characterization_Workflow Sample Synthesized Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Analysis (e.g., HPLC, GC) Sample->Purity Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity->Data_Analysis

References

Physicochemical Properties of 2-Cyclopentylideneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid (CAS No. 1903-27-1) is an organic compound featuring a carboxylic acid functional group attached to a cyclopentylidene moiety.[1][2] As an α,β-unsaturated carboxylic acid, its structure is of interest in medicinal chemistry and drug discovery. The presence of the cyclopentyl group imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a summary of the known physicochemical properties of this compound, details common experimental protocols for their determination, and explores its potential biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). While extensive experimental data for this compound is limited in publicly available literature, a combination of computed and available data provides a foundational understanding of its characteristics.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are computationally predicted and should be confirmed by experimental analysis.

PropertyValueData TypeSource
IUPAC Name This compoundN/A[2]
CAS Number 1903-27-1N/A[2]
Molecular Formula C₇H₁₀O₂N/A[2]
Molecular Weight 126.15 g/mol Computed[2]
XLogP3 1.2Computed[2]
Topological Polar Surface Area (TPSA) 37.3 ŲComputed[2]
Hydrogen Bond Donors 1Computed[2]
Hydrogen Bond Acceptors 2Computed[2]
Rotatable Bond Count 1Computed[2]

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not extensively documented, its structural similarity to known anti-inflammatory agents, particularly α,β-unsaturated carboxylic acids and certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for similar biological functions.[1]

The propenoic acid moiety is a key structural feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] Inhibition of COX-1 and COX-2 enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The cyclopentylidene group may influence the binding affinity and selectivity for these enzyme isoforms.[1]

Mandatory Visualization: Proposed Anti-Inflammatory Signaling Pathway

COX_Pathway Proposed Anti-Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CPAA This compound (Proposed Inhibitor) CPAA->COX_Enzymes Inhibition

Caption: Proposed inhibition of the Cyclooxygenase (COX) pathway by this compound.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid organic compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is placed in a melting point apparatus (e.g., a heated metal block or an oil bath).[6][7]

  • Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[8] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[7]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • System Calibration: The pH meter and electrode are calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent like methanol for sparingly soluble compounds) to a known concentration, typically at least 10⁻⁴ M. The ionic strength of the solution is kept constant using an electrolyte like KCl.

  • Titration: The solution is placed in a vessel with the calibrated pH electrode and a stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal). The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualization: Experimental Workflow for pKa Determination

pKa_Workflow start Start prep_sample Prepare Analyte Solution (min 10⁻⁴ M in H₂O/co-solvent) start->prep_sample calibrate Calibrate pH Meter (Standard Buffers pH 4, 7, 10) start->calibrate titrate Titrate with Standardized Base (e.g., 0.1M NaOH) prep_sample->titrate calibrate->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Volume) analyze->calculate end_node End calculate->end_node

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME properties. The shake-flask method is the traditional "gold standard" for its measurement.

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.

  • Sample Addition: A known amount of this compound is dissolved in one of the phases (typically 1-octanol).

  • Partitioning: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of anti-inflammatory agents. This guide has summarized its core physicochemical properties, highlighting the need for further experimental validation of computationally derived data. The detailed experimental protocols provided serve as a foundation for researchers to accurately characterize this and similar molecules. Future studies should focus on the synthesis and in vitro screening of this compound to confirm its proposed biological activity and to elucidate its mechanism of action.

References

In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid is a carboxylic acid derivative with a cyclopentylidene moiety. Its structural features suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes generalized experimental protocols for acquiring such data for a solid carboxylic acid sample.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using various online spectral prediction tools.

Predicted ¹H NMR Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃)

Atom Number(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
111.5 - 12.5Singlet1H
35.8 - 6.0Singlet1H
4, 82.3 - 2.5Triplet4H
5, 71.6 - 1.8Multiplet4H

Note: The chemical shift of the carboxylic acid proton (1) can be broad and its position is highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)
2170 - 175
3115 - 120
4155 - 160
5, 930 - 35
6, 825 - 30
725 - 30
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2950-2850Medium-StrongC-H stretch (Aliphatic)
1680-1710StrongC=O stretch (Carboxylic Acid)
~1650MediumC=C stretch (Alkene)
1400-1450MediumC-H bend (Aliphatic)
1210-1320Medium-StrongC-O stretch (Carboxylic Acid)
~920Broad, MediumO-H bend (Carboxylic Acid)
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrum of this compound (Electron Ionization)

Predicted m/zRelative IntensityPossible Fragment
126High[M]⁺ (Molecular Ion)
111Medium[M - CH₃]⁺
97Medium[M - C₂H₅]⁺ or [M - COOH]⁺
81High[C₆H₉]⁺
67High[C₅H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid carboxylic acid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with a pestle in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to create a fine, homogeneous powder.

    • Transfer a portion of the powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization (EI) with a Direct Insertion Probe:

  • Sample Preparation:

    • Place a small amount of the solid sample (microgram to nanogram quantity) into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

  • Data Acquisition:

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Deposit on Probe/Plate Sample->Prep_MS NMR_acq NMR Spectrometer Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer Prep_MS->MS_acq NMR_proc Fourier Transform, Phasing, Integration NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Peak Detection, Mass Calibration MS_acq->MS_proc NMR_interp Chemical Shifts, Coupling Constants NMR_proc->NMR_interp IR_interp Characteristic Frequencies IR_proc->IR_interp MS_interp Molecular Ion, Fragmentation Pattern MS_proc->MS_interp Structure Structure Elucidation/ Confirmation NMR_interp->Structure IR_interp->Structure MS_interp->Structure

An In-depth Technical Guide to the Properties and Spectra of CAS Number 1903-27-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and potential synthetic routes for the compound with CAS number 1903-27-1, identified as 2-Cyclopentylideneacetic acid. Due to a scarcity of publicly available experimental data for this compound, this guide incorporates detailed experimental data for its close structural isomer, Cyclopentylacetic acid (CAS 1123-00-8), to provide valuable comparative insights. This document includes tabulated physical and spectral data, a detailed experimental protocol for a plausible synthetic method, and a workflow diagram to facilitate understanding and application in research and development.

Introduction

This compound (CAS 1903-27-1) is a carboxylic acid derivative with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure, featuring a cyclopentylidene ring attached to an acetic acid moiety, makes it a potential building block in organic synthesis. However, a thorough review of available literature and chemical databases reveals a significant lack of experimentally determined physical and spectroscopic data for this specific compound.

To address this information gap and provide a useful resource for the scientific community, this guide presents a detailed analysis of a closely related and well-characterized isomer, Cyclopentylacetic acid (CAS 1123-00-8). The data for this isomer, including physical properties and comprehensive spectral analyses, are presented as a valuable proxy for estimating the characteristics of this compound. Furthermore, a detailed experimental protocol for the synthesis of this compound via the Knoevenagel condensation is provided, offering a practical approach for its preparation in a laboratory setting.

Physicochemical Properties

PropertyValue (for Cyclopentylacetic acid, CAS 1123-00-8)
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Melting Point 12-14 °C
Boiling Point 133-134 °C at 23 mmHg
Density 1.022 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.453
Solubility Soluble in chloroform and methanol.

Spectroscopic Data

The following sections provide an overview of the expected spectroscopic signatures of this compound, with experimental data for its isomer, Cyclopentylacetic acid, presented for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected and observed chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of Cyclopentylacetic acid are detailed below.

¹H NMR Spectrum (Cyclopentylacetic acid)

Chemical Shift (ppm)MultiplicityAssignment
~11.5Singlet1H, -COOH
~2.3Doublet2H, -CH₂-COOH
~1.2 - 1.9Multiplet9H, Cyclopentyl protons

¹³C NMR Spectrum (Cyclopentylacetic acid) [1]

Chemical Shift (ppm)Assignment
~179-COOH
~40-CH₂-COOH
~34Methine C of cyclopentyl
~32Methylene C of cyclopentyl
~25Methylene C of cyclopentyl
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for Cyclopentylacetic acid are listed in the table below. For this compound, one would expect to see additional peaks corresponding to the C=C double bond. The NIST WebBook provides a gas-phase IR spectrum for another isomer, 2-(Cyclopenten-1-yl)acetic acid, which shows a C=C stretch.[2]

IR Spectrum (Cyclopentylacetic acid) [3]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2850-2960StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1450MediumC-H bend (methylene)
~1200-1300MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The major fragments observed in the mass spectrum of Cyclopentylacetic acid are listed below.[4]

Mass Spectrum (Cyclopentylacetic acid)

m/zRelative IntensityPossible Fragment
128Moderate[M]⁺ (Molecular ion)
85High[M - COOH]⁺
69High[C₅H₉]⁺
45High[COOH]⁺

Experimental Protocols: Synthesis of this compound

A plausible and widely used method for the synthesis of α,β-unsaturated carboxylic acids from ketones is the Knoevenagel condensation.[5][6] The following protocol details the synthesis of this compound from cyclopentanone and malonic acid.

Reaction: Knoevenagel Condensation

Reactants:

  • Cyclopentanone

  • Malonic acid

  • Pyridine (as solvent and basic catalyst)

  • Piperidine (as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.0 equivalent) in pyridine.

  • Addition of Reactants: To the stirred solution, add cyclopentanone (1.0 equivalent) and a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow: Knoevenagel Condensation

The following diagram illustrates the general workflow for the synthesis of this compound via the Knoevenagel condensation.

Knoevenagel_Condensation_Workflow Reactants Reactants (Cyclopentanone, Malonic Acid, Pyridine, Piperidine) Reaction_Setup Reaction Setup (Dissolve Malonic Acid in Pyridine) Reactants->Reaction_Setup Addition Addition of Cyclopentanone & Piperidine Reaction_Setup->Addition Reflux Heating (Reflux) Addition->Reflux Workup Workup (Acidification & Extraction) Reflux->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: Workflow for the Knoevenagel Condensation.

Conclusion

This technical guide has provided a detailed overview of the known and inferred properties of this compound (CAS 1903-27-1). While experimental data for this specific compound is limited, the comprehensive data presented for its isomer, Cyclopentylacetic acid, offers a valuable point of reference for researchers. The detailed synthetic protocol for the Knoevenagel condensation provides a practical method for the preparation of this compound, enabling further investigation of its properties and potential applications. This guide serves as a foundational resource for scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Formation of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-cyclopentylideneacetic acid, a valuable building block in organic synthesis. The document details the core reaction mechanisms, provides established experimental protocols, and presents key quantitative data for the characterization of the target compound.

Core Synthesis Mechanisms and Pathways

The formation of this compound from cyclopentanone predominantly proceeds through three well-established olefination reactions: the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. These reactions involve the formation of a new carbon-carbon double bond by coupling cyclopentanone with a reagent that provides the acetic acid moiety.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] For the synthesis of this compound, cyclopentanone is reacted with a compound such as malonic acid or cyanoacetic acid.[1][2] The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group of cyclopentanone, followed by a dehydration step to yield the α,β-unsaturated product.[1] When malonic acid is used in the presence of a base like pyridine, the reaction is often followed by decarboxylation to yield the desired product.[1]

Knoevenagel_Condensation cyclopentanone Cyclopentanone intermediate1 Aldol Adduct cyclopentanone->intermediate1 + Malonic Acid Enolate malonic_acid Malonic Acid base Base (e.g., Pyridine) base->malonic_acid Deprotonation intermediate2 Cyclopentylidene malonic Acid intermediate1->intermediate2 - H2O product 2-Cyclopentylideneacetic Acid intermediate2->product - CO2 (Decarboxylation)

Caption: Knoevenagel condensation pathway for this compound.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[3][4] To synthesize this compound, cyclopentanone is reacted with a Wittig reagent containing a carboxymethyl group, such as (carboxymethyl)triphenylphosphonium bromide. The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane.[4] This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[4]

Wittig_Reaction cyclopentanone Cyclopentanone betaine Betaine Intermediate cyclopentanone->betaine wittig_reagent Phosphorus Ylide (e.g., Ph3P=CHCOOH) wittig_reagent->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane product 2-Cyclopentylideneacetic Acid oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway for this compound formation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[5] This reagent is typically more nucleophilic than the corresponding Wittig ylide and often provides better yields and stereoselectivity, favoring the formation of (E)-alkenes.[5][6] For the synthesis of this compound, cyclopentanone is reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base. The resulting α,β-unsaturated ester is then hydrolyzed to yield the final carboxylic acid product.[5]

HWE_Reaction cyclopentanone Cyclopentanone intermediate_ester Ethyl 2-cyclopentylideneacetate cyclopentanone->intermediate_ester phosphonate Phosphonate Ester (e.g., (EtO)2P(O)CH2COOEt) phosphonate->intermediate_ester Deprotonation by base base Base base->phosphonate product 2-Cyclopentylideneacetic Acid intermediate_ester->product hydrolysis Hydrolysis hydrolysis->product

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Knoevenagel Condensation of Cyclopentanone and Malonic Acid

This protocol is adapted from the Doebner modification of the Knoevenagel condensation.[1]

Materials:

  • Cyclopentanone

  • Malonic Acid

  • Pyridine (solvent and base)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine.

  • Add cyclopentanone (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction of Cyclopentanone and Triethyl Phosphonoacetate

This two-step protocol involves the HWE reaction followed by hydrolysis.[5]

Step 1: Synthesis of Ethyl 2-cyclopentylideneacetate

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (or another suitable base)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (for quenching)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add cyclopentanone (1.0 equivalent) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 2-cyclopentylideneacetate by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-cyclopentylideneacetate

  • Ethanol

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • Dissolve the purified ethyl 2-cyclopentylideneacetate in ethanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20%) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O₂[7]
Molecular Weight126.15 g/mol [7]
Melting Point74-75 °C[8]
Boiling Point133-134 °C at 23 mmHg[9]
Density1.022 g/mL at 25 °C[9]
Refractive Index (n20/D)1.453[9]

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
~11.5br s1H-COOH
5.85s1H=CH-
2.55t2Hα-CH₂ (allyl)
2.40t2Hα'-CH₂ (allyl)
1.70 - 1.60m4Hβ,β'-CH₂
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
~172C=O (acid)
~160=C(quat)
~115=CH
~38α-C (allyl)
~34α'-C (allyl)
~26β,β'-C

Note: NMR data are predicted and may vary based on experimental conditions. It is recommended to acquire experimental data for full confirmation.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Cyclopentanone + Reagent reaction Reaction: - Knoevenagel - Wittig - HWE start->reaction workup Workup: - Quenching - Extraction - Washing - Drying reaction->workup crude_product Crude Product workup->crude_product purification Purification: - Recrystallization - Column Chromatography - Distillation crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization: - NMR - IR - Mass Spec - Melting Point pure_product->analysis

Caption: Generalized workflow for the synthesis of this compound.

References

The Dawn of the Cyclopentylidene Moiety: A Technical Guide to its Discovery and Enduring Legacy in Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core, Switzerland – December 25, 2025 – The cyclopentylidene moiety, a five-membered carbon ring attached to another structure via a double bond, has carved a significant niche in the landscape of organic chemistry and drug discovery. From its initial synthesis at the dawn of the 20th century to its incorporation into modern therapeutics, the journey of cyclopentylidene compounds is one of evolving synthetic strategies and expanding biological applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these remarkable compounds.

The Genesis of Cyclopentylidene Chemistry: Thiele's Groundbreaking Synthesis

The story of cyclopentylidene compounds begins with the broader class of molecules known as fulvenes. In 1900, the German chemist Johannes Thiele reported the first synthesis of these brightly colored hydrocarbons.[1][2][3] His pioneering work, "Ueber Ketonreactionen bei dem Cyclopentadiën" (On Ketone Reactions of Cyclopentadiene), published in the Berichte der deutschen chemischen Gesellschaft, detailed a method that would become the foundation of fulvene chemistry for decades.[4]

Thiele's synthesis involved the base-catalyzed condensation of cyclopentadiene with various aldehydes and ketones.[1][2] The reaction, typically carried out in the presence of an alkoxide base such as sodium ethoxide, resulted in the formation of a new carbon-carbon double bond, creating the characteristic exocyclic double bond of the fulvene structure.

While groundbreaking, Thiele's original method was not without its limitations. The reactions often produced low yields and were plagued by the formation of resinous byproducts, likely due to competing aldol condensations and polymerization of the reactive fulvene products.[1]

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The inherent reactivity and potential of fulvenes spurred chemists to refine and develop more efficient synthetic routes for creating the cyclopentylidene moiety.

Improvements on the Thiele Condensation

In the decades following Thiele's discovery, numerous modifications to the original condensation reaction were explored. Researchers experimented with different bases, solvents, and reaction conditions to improve yields and minimize side reactions. A notable improvement was the use of secondary amines, such as pyrrolidine, as catalysts, which often provided cleaner reactions and better yields for a wider range of substrates.[1]

The Wittig Reaction: A Paradigm Shift

The mid-20th century witnessed a revolution in alkene synthesis with the development of the Wittig reaction, discovered by Georg Wittig in the early 1950s. This powerful method involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. The Wittig reaction offered a highly versatile and regioselective route to alkenes, including the formation of the cyclopentylidene group. By reacting a cyclopentyl-substituted phosphorus ylide with a carbonyl compound, or cyclopentanone with an appropriate ylide, chemists could now construct the desired moiety with greater control and predictability.

The Horner-Wadsworth-Emmons (HWE) Reaction

A significant refinement of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, emerged as another indispensable tool. This variation utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproducts are more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification.

Cyclopentylidene Compounds in Medicinal Chemistry: A Historical Perspective

The unique structural and electronic properties of the cyclopentylidene group have made it an attractive scaffold in the design of biologically active molecules.

Early Explorations and Anti-inflammatory Potential

While specific early 20th-century examples of cyclopentylidene-containing drugs are not extensively documented in readily available literature, the broader class of cyclopentane derivatives has a rich history in medicinal chemistry. The cyclopentane ring is a key structural feature in prostaglandins, a class of lipid compounds discovered in the 1930s that are involved in inflammation and other physiological processes.[5][6] The cyclopentylidene moiety can be seen as a rigidified analogue of substructures within these important signaling molecules. Early research into anti-inflammatory agents likely included the synthesis and evaluation of various cyclopentane derivatives, including those with exocyclic double bonds, in an effort to mimic or antagonize the effects of prostaglandins.

Prostaglandin Analogues and Beyond

The elucidation of the structure of prostaglandins and their role in inflammation spurred the development of synthetic analogues for therapeutic use. Many of these analogues incorporate a cyclopentane core, and the cyclopentylidene group has been utilized to create conformationally restricted mimics of the natural ligands, aiming for enhanced potency, selectivity, and metabolic stability.

Nucleoside Analogues in Antiviral and Anticancer Therapy

In more recent times, the cyclopentylidene scaffold has been incorporated into nucleoside analogues. These compounds, which mimic the natural building blocks of DNA and RNA, are a cornerstone of antiviral and anticancer chemotherapy.[7][8] By replacing the furanose sugar ring with a cyclopentylidene-containing carbocyclic system, medicinal chemists can create analogues that are resistant to enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.

Signaling Pathways and Molecular Targets

The biological activity of cyclopentylidene-containing compounds is intrinsically linked to their ability to interact with specific cellular signaling pathways. Given their historical connection to inflammation and their use in modern drug design, several key pathways are of particular relevance.

The Prostaglandin Signaling Pathway

Prostaglandins exert their diverse effects by binding to a family of G-protein coupled receptors (GPCRs).[5] Cyclopentylidene-containing prostaglandin analogues are designed to interact with these receptors, either as agonists to mimic the natural ligand's effect or as antagonists to block it. This modulation of the prostaglandin pathway is central to their therapeutic applications in inflammation, pain, and other conditions.

Prostaglandin_Signaling Prostaglandin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prostaglandin Prostaglandin GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Cyclopentylidene_Analogue Cyclopentylidene Analogue Cyclopentylidene_Analogue->GPCR Modulates

Prostaglandin signaling pathway modulation.
The NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the inflammatory response.[9] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many anti-inflammatory drugs, including those that modulate prostaglandin signaling, ultimately exert their effects by inhibiting the NF-κB pathway. The development of cyclopentylidene-containing compounds with anti-inflammatory properties often involves assessing their ability to modulate this central inflammatory pathway.

NF_kB_Signaling NF-κB Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB NF-κB (p50/p65) NF_kB_Active Active NF-κB NF_kB->NF_kB_Active Release IkB_NF_kB IκB-NF-κB (Inactive Complex) Nucleus Nucleus NF_kB_Active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Drug_Target Potential Drug Target (e.g., IKK inhibition) Drug_Target->IKK_Complex

NF-κB signaling in inflammation.
The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation.[10] It transduces signals from a wide array of cytokines and growth factors. Inhibitors of the JAK-STAT pathway have emerged as a major class of drugs for treating autoimmune and inflammatory diseases. The design of novel therapeutics, potentially including those with a cyclopentylidene scaffold, often considers the modulation of this pathway as a key strategy.

JAK_STAT_Signaling JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerizes Nucleus Nucleus pSTAT_Dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibits

The JAK-STAT signaling pathway.

Experimental Protocols

Thiele's Synthesis of Fulvenes (Conceptual Protocol based on historical accounts)

The following is a generalized protocol based on descriptions of Thiele's original work. Specific quantities and conditions would have varied depending on the starting materials.

Objective: To synthesize a fulvene derivative by the condensation of a carbonyl compound with cyclopentadiene.

Materials:

  • Cyclopentadiene (freshly distilled)

  • An aldehyde or ketone (e.g., acetone, benzaldehyde)

  • Anhydrous ethanol

  • Sodium metal

  • Anhydrous diethyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, dissolve clean sodium metal in an excess of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of cyclopentadiene in anhydrous ethanol, followed by the dropwise addition of the aldehyde or ketone.

  • Reaction: The reaction mixture, often deeply colored, is stirred at room temperature or with gentle heating for several hours.

  • Workup: The reaction is quenched by the addition of water. The product is then extracted with diethyl ether. The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product, often an oil or a colored solid, is then purified by distillation or recrystallization.

Note: This protocol is a historical representation and modern safety standards and techniques should be applied. The use of freshly prepared cyclopentadiene is crucial as it readily dimerizes.

Thiele_Synthesis_Workflow Thiele Synthesis Workflow Start Start Prepare_NaOEt Prepare Sodium Ethoxide in Anhydrous Ethanol Start->Prepare_NaOEt Mix_Reagents Mix Cyclopentadiene, Carbonyl Compound, and Sodium Ethoxide Prepare_NaOEt->Mix_Reagents Stir_React Stir at Room Temp or Gentle Heat Mix_Reagents->Stir_React Quench Quench with Water Stir_React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify by Distillation or Recrystallization Evaporate->Purify End End Purify->End

Workflow for Thiele's fulvene synthesis.

Quantitative Data Summary

The following tables summarize conceptual quantitative data for the synthesis of cyclopentylidene derivatives, comparing the historical Thiele method with modern synthetic approaches. It is important to note that yields from Thiele's era were often not as rigorously determined or reported as they are today.

Table 1: Comparison of Synthetic Methods for Cyclopentylidene Derivatives

MethodKey ReagentsTypical YieldsAdvantagesDisadvantages
Thiele Condensation Cyclopentadiene, Aldehyde/Ketone, Alkoxide BaseLow to ModerateHistorical significance, simple starting materialsLow yields, side reactions, resin formation
Wittig Reaction Phosphorus Ylide, Aldehyde/KetoneGood to ExcellentHigh yields, regioselective, versatileStoichiometric phosphine oxide byproduct
HWE Reaction Phosphonate Carbanion, Aldehyde/KetoneGood to ExcellentHigh yields, often stereoselective, easy byproduct removalRequires preparation of phosphonate reagent

Conclusion

From its discovery in the landmark work of Johannes Thiele to its current role in the synthesis of complex pharmaceuticals, the cyclopentylidene moiety has demonstrated enduring importance in chemical science. The evolution of its synthesis from the often low-yielding condensation reactions of the early 20th century to the highly efficient and selective methods of today is a testament to the progress of organic chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history and chemistry of cyclopentylidene compounds provides a valuable foundation for the design and synthesis of the next generation of innovative molecules.

References

A Theoretical Investigation of 2-Cyclopentylideneacetic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopentylideneacetic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, biological activity, and interactions with molecular targets. Theoretical calculations, based on the principles of quantum mechanics, provide a powerful, non-experimental avenue to elucidate these molecular characteristics with high accuracy.

This technical guide outlines the standard computational workflow for conducting a theoretical analysis of the this compound structure. It details the underlying theories, a step-by-step computational protocol, and the interpretation of the resulting data, serving as a methodological blueprint for researchers in the field.

Theoretical Background

The primary goal of theoretical calculations in this context is to solve the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like this compound, an exact analytical solution is not feasible.[1] Therefore, approximation methods are employed.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It treats each electron in the mean field of all other electrons, but it neglects the explicit correlation between the motions of individual electrons.[2] While a crucial starting point, HF theory's accuracy can be limited for many systems.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost.[4][5] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. This approach implicitly includes electron correlation, offering significantly better results than HF for a comparable computational effort. A popular and widely validated functional for organic molecules is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7][8]

Basis Sets: Both HF and DFT methods require a set of mathematical functions, known as a basis set, to represent the molecular orbitals. The 6-31G * (or 6-31G(d)) basis set is a Pople-style split-valence basis set that provides a good compromise between accuracy and computational cost for organic molecules.[9] It includes polarization functions on heavy (non-hydrogen) atoms, which are essential for describing non-planar geometries and bonding environments accurately.

Computational Workflow

The theoretical analysis of this compound follows a systematic, multi-step process to ensure the identification of the true global energy minimum structure and the accurate calculation of its properties.

G Computational Workflow for this compound Analysis cluster_input 1. Input Generation cluster_optimization 3. High-Level Optimization cluster_verification 4. Verification & Analysis A Draw 2D Structure & Generate Initial 3D Coordinates B Initial Geometry Optimization (Low-Level Theory, e.g., HF/3-21G) A->B Initial Structure C Identify Low-Energy Conformers B->C D Geometry Optimization (e.g., B3LYP/6-31G*) C->D Lowest Energy Conformer(s) E Frequency Calculation D->E Optimized Structure G Electronic Properties (HOMO/LUMO) D->G Final Wavefunction F Thermodynamic & Spectroscopic Properties E->F Vibrational Frequencies H Optimized Geometry (Bond Lengths, Angles) E->H Confirmation of Minimum I Calculated IR Spectrum F->I J Energy & Orbitals G->J

A typical workflow for the theoretical analysis of a small organic molecule.

Computational Protocol

This section provides a detailed methodology for the theoretical calculations on this compound, suitable for implementation in computational chemistry software packages like Gaussian, ORCA, or GAMESS.

1. Initial Structure Generation:

  • The 2D structure of this compound is drawn using a chemical structure editor (e.g., ChemDraw, MarvinSketch).

  • The 2D structure is converted into an initial 3D structure using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

2. Conformational Search (Optional but Recommended):

  • Due to the rotatable single bond between the cyclopentylidene ring and the acetic acid moiety, a conformational search is advisable.

  • A potential energy surface scan is performed by systematically rotating the dihedral angle of the C=C-C=O bond.

  • Each point on the scan is optimized at a low level of theory (e.g., HF/3-21G) to reduce computational cost. The resulting low-energy conformers are identified for further analysis.

3. Geometry Optimization:

  • The lowest energy conformer(s) from the initial scan are subjected to a full geometry optimization.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP

  • Basis Set: 6-31G(d) or 6-31G*

  • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a precise location of the stationary point on the potential energy surface.

4. Frequency Calculation:

  • A frequency calculation is performed at the same level of theory (B3LYP/6-31G*) on the optimized geometry.

  • Purpose:

    • To confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state.

    • To compute zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy.

    • To predict the infrared (IR) spectrum of the molecule.

5. Property Analysis:

  • From the output of the optimized and frequency calculations, key data is extracted:

    • Geometrical Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

    • Thermodynamic Data: Enthalpy, Gibbs free energy, and entropy are obtained.

    • Spectroscopic Data: The calculated vibrational frequencies and intensities are used to generate a theoretical IR spectrum.

Data Presentation

Quantitative data from the calculations should be summarized in tables for clarity and ease of comparison with experimental data, if available.

Table 1: Selected Optimized Geometrical Parameters for this compound at the B3LYP/6-31G Level.*

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C=OC(carbonyl)-O(carbonyl)e.g., 1.215
C-OC(carbonyl)-O(hydroxyl)e.g., 1.350
O-HO(hydroxyl)-He.g., 0.970
C=CC(alpha)-C(cyclopentyl)e.g., 1.345
**Bond Angles (°) **
O=C-OO(carbonyl)-C(carbonyl)-O(hydroxyl)e.g., 123.0
C=C-CC(alpha)-C(cyclopentyl)-C(ring)e.g., 125.5
Dihedral Angle (°)
C=C-C=OC(cyclopentyl)-C(alpha)-C(carbonyl)-O(carbonyl)e.g., 0.5 or 179.5

Note: The values presented are hypothetical examples for illustrative purposes.

Table 2: Calculated Electronic and Thermodynamic Properties.

PropertyCalculated ValueUnits
Total Electronic Energye.g., -498.12345Hartrees
HOMO Energye.g., -0.258Hartrees
LUMO Energye.g., -0.015Hartrees
HOMO-LUMO Gape.g., 0.243Hartrees
Dipole Momente.g., 2.85Debye
Gibbs Free Energye.g., -498.00123Hartrees

Conclusion

Theoretical calculations using Density Functional Theory provide a robust and insightful framework for characterizing the structure and properties of this compound. The outlined workflow, employing the B3LYP functional with the 6-31G* basis set, represents a standard, reliable protocol for obtaining accurate geometrical, electronic, and thermodynamic data. This information is invaluable for rationalizing the molecule's behavior and guiding further research in drug design and materials development.

References

In-depth Technical Guide on the Potential Biological Activity of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activity of 2-cyclopentylideneacetic acid. Publicly available, peer-reviewed data on the specific biological functions of this compound is scarce. The primary role of this compound in the scientific literature is as a chemical intermediate in the synthesis of more complex, biologically active molecules. Notably, it is a precursor for derivatives that exhibit activity against the Epidermal Growth Factor Receptor (EGFR) and for cytotoxic agents. While some commercial suppliers suggest a direct inhibitory effect on the EGF receptor, these claims lack substantiation in primary scientific literature. This guide synthesizes the available information, focusing on its role as a synthetic precursor and the biological activities of its derivatives, to infer its potential areas of pharmacological interest.

Introduction to this compound

This compound (CAS No: 1903-27-1) is a carboxylic acid with the molecular formula C₇H₁₀O₂. Its structure consists of a cyclopentylidene group attached to the alpha-carbon of an acetic acid moiety. This compound serves as a versatile building block in organic synthesis. While direct evidence of its biological activity is not well-documented, its structural components and its use in the synthesis of pharmacologically active compounds suggest potential for biological interaction.

Role as a Precursor in the Synthesis of Biologically Active Molecules

The most significant body of evidence related to the biological potential of this compound comes from its use as a starting material for compounds with established pharmacological profiles.

Precursor to Epidermal Growth Factor Receptor (EGFR) Inhibitors

This compound has been utilized as a precursor in the synthesis of substituted pyrimidine compounds designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT EGF EGF (Ligand) EGF->EGFR Binds CPAA_Derivative Substituted Pyrimidine (Derivative of this compound) CPAA_Derivative->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Precursor to Cytotoxic Shikonin Derivatives

The compound has also been employed in the synthesis of novel shikonin derivatives.[2][3] Shikonin and its analogues are known for their cytotoxic effects against various cancer cell lines, particularly melanoma. These derivatives often induce apoptosis and inhibit tumor growth. The use of this compound in this context suggests that the cyclopentylidene moiety can be incorporated into larger molecules to modulate their cytotoxic potential.

Inferred Potential Biological Activity

Based on the activities of its derivatives, it is plausible to hypothesize potential, yet unproven, biological activities for this compound itself.

  • Potential EGFR Pathway Interaction: The recurring, though unverified, claim of direct EGFR inhibition by this compound warrants further investigation.[4] It is possible that the compound has a weak affinity for the receptor, which is then enhanced in its more complex derivatives.

  • General Cytotoxicity: Given its role in creating cytotoxic agents, this compound could be screened for weak cytotoxic or anti-proliferative effects against a panel of cancer cell lines.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, the following experimental workflows are proposed.

EGFR Inhibition Assay Workflow

A primary investigation should focus on verifying the claims of EGFR inhibition. A common method for this is a kinase activity assay.

EGFR_Assay_Workflow start Start: Prepare Reagents reagents Recombinant EGFR Kinase ATP & Substrate Peptide This compound (Test Compound) start->reagents incubation Incubate Test Compound with EGFR Kinase reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction detection Detect Substrate Phosphorylation (e.g., Luminescence/Fluorescence) reaction->detection analysis Calculate % Inhibition and IC50 Value detection->analysis end End: Report Findings analysis->end

Methodology: EGFR Kinase Activity Assay (Example Protocol)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute this compound in DMSO to create a range of test concentrations.

  • Enzyme and Substrate Addition: In a 96-well plate, add the reaction buffer, a fixed concentration of recombinant human EGFR kinase, and a fluorescently labeled substrate peptide.

  • Compound Incubation: Add the serially diluted this compound or a control (e.g., Gefitinib) to the wells. Incubate for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for EGFR.

  • Reaction Termination and Detection: After a set incubation period (e.g., 60 minutes), stop the reaction. Measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence polarization method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-compound control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cell Viability and Cytotoxicity Assay

To assess potential cytotoxic effects, a standard cell viability assay, such as the MTT assay, can be employed using a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, and A375 melanoma).

Methodology: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The current body of scientific literature does not provide direct, conclusive evidence for the biological activity of this compound. Its primary established role is that of a synthetic precursor. However, its involvement in the creation of potent EGFR inhibitors and cytotoxic compounds suggests that it may possess latent biological activities that have yet to be thoroughly investigated. The unsubstantiated claims of EGFR inhibition should be a priority for experimental verification. The proposed experimental protocols provide a foundational framework for initiating such studies. Future research should aim to systematically screen this compound against a broader range of biological targets to fully elucidate its pharmacological potential.

References

Solubility of 2-Cyclopentylideneacetic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Cyclopentylideneacetic Acid

This compound is an α,β-unsaturated carboxylic acid. This class of compounds is of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The molecular structure, featuring a cyclopentyl group, imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic properties.[1] While extensive biological activity data for this compound is limited, its structural similarities to known anti-inflammatory agents suggest potential in this therapeutic area.[1]

Chemical Structure:

Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC7H10O2PubChem
Molecular Weight126.15 g/mol [2]
AppearanceSolid (predicted)-
pKa (predicted)4.85 ± 0.10ChemicalBook

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. However, the following table is provided as a template for researchers to populate with experimentally determined values using the protocols outlined in this guide. General qualitative observations indicate that, like many carboxylic acids, it is expected to be soluble in polar organic solvents such as chloroform and methanol.

Table 1: Quantitative Solubility of this compound in Organic Solvents at 25°C (Template)

SolventMolarity (mol/L)Solubility ( g/100 mL)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Heptane

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Apparatus
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow for Solubility Determination

G A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature with agitation C Phase Separation B->C Centrifuge to separate solid from liquid D Sample Preparation C->D Withdraw supernatant and filter E Quantitative Analysis D->E Dilute sample and analyze (e.g., HPLC) F Data Calculation E->F Determine concentration from calibration curve

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.

  • Quantitative Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis). Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve for the compound is required for this step.

  • Data Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.

Synthesis of this compound

A common method for the synthesis of α,β-unsaturated carboxylic acids like this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation.

Proposed Synthesis Pathway

G reactant1 Cyclopentanone intermediate Cyclopentylidene Malonic Acid reactant1->intermediate Knoevenagel Condensation reactant2 Malonic Acid reactant2->intermediate reagent Pyridine/Piperidine reagent->intermediate product This compound intermediate->product Decarboxylation (Heat) byproduct CO2 intermediate->byproduct

Caption: Proposed synthesis of this compound.

Applications in Drug Development

While direct applications of this compound in approved pharmaceuticals are not documented, its structural motifs are present in various biologically active molecules. The α,β-unsaturated carboxylic acid moiety is a known pharmacophore that can participate in Michael additions with biological nucleophiles, potentially leading to covalent inhibition of target proteins.

The structural similarity of this compound to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent.[1] The propenoic acid substructure is a key feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[1] Therefore, this compound and its derivatives represent interesting candidates for further investigation in the development of novel anti-inflammatory drugs. Its solubility in various organic solvents is a critical parameter for formulation development, enabling its incorporation into different drug delivery systems.

References

An In-depth Technical Guide on the Stability and Degradation of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in public literature regarding the specific degradation pathways of 2-cyclopentylideneacetic acid. This guide is a comprehensive theoretical framework based on the known reactivity of α,β-unsaturated carboxylic acids and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The proposed pathways and experimental protocols are intended to serve as a robust starting point for stability and degradation assessments.

Introduction

This compound is an α,β-unsaturated carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and shelf-life of any product containing this molecule. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which in turn informs the development of stability-indicating analytical methods, formulation strategies, and appropriate storage conditions.[1][2][3][4]

This technical guide outlines the potential degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It also provides detailed experimental protocols for conducting forced degradation studies.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O₂[5]
Molecular Weight126.15 g/mol [5]
IUPAC NameThis compound[5]
CAS Number1903-27-1[5]

Proposed Degradation Pathways

The key structural features of this compound that are susceptible to degradation are the carbon-carbon double bond, the carboxylic acid group, and the allylic protons on the cyclopentyl ring.

Hydrolytic Degradation

Hydrolysis is the degradation of a substance by reaction with water.[6] For this compound, an α,β-unsaturated carboxylic acid, the double bond is susceptible to hydration, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the carbonyl oxygen can be followed by nucleophilic attack of water at the β-carbon of the double bond, leading to the formation of a β-hydroxy acid (2-cyclopentyl-2-hydroxyacetic acid).

  • Base-Catalyzed Hydrolysis: In basic conditions, direct nucleophilic attack of a hydroxide ion on the β-carbon of the double bond can occur, also potentially forming the β-hydroxy acid after protonation.

G 2-Cyclopentylideneacetic_Acid This compound 2-Cyclopentyl-2-hydroxyacetic_Acid 2-Cyclopentyl-2-hydroxyacetic Acid 2-Cyclopentylideneacetic_Acid->2-Cyclopentyl-2-hydroxyacetic_Acid H⁺/H₂O or OH⁻/H₂O (Hydration)

Oxidative Degradation

Oxidative degradation can occur through several mechanisms, often involving reactive oxygen species. The double bond is a primary site for oxidative attack.

  • Epoxidation: Oxidation with agents like hydrogen peroxide or peroxy acids can lead to the formation of an epoxide across the double bond. This epoxide can be further hydrolyzed to a diol.

  • Oxidative Cleavage: Stronger oxidizing agents (e.g., ozone, permanganate) could cleave the double bond, leading to the formation of cyclopentanone and glyoxylic acid.

G cluster_main cluster_epoxidation Epoxidation Pathway cluster_cleavage Oxidative Cleavage Pathway 2-Cyclopentylideneacetic_Acid This compound Epoxide Epoxide Intermediate 2-Cyclopentylideneacetic_Acid->Epoxide [O] (e.g., H₂O₂) Cyclopentanone Cyclopentanone 2-Cyclopentylideneacetic_Acid->Cyclopentanone [O] strong (e.g., O₃) Glyoxylic_Acid Glyoxylic Acid 2-Cyclopentylideneacetic_Acid->Glyoxylic_Acid [O] strong (e.g., O₃) Diol Diol Product Epoxide->Diol Hydrolysis

Photolytic Degradation

Photodegradation occurs upon exposure to light.[1] For α,β-unsaturated carbonyl compounds, UV radiation can induce several reactions.

  • Cis-Trans Isomerization: Although this compound exists as a single geometric isomer due to the ring structure, other forms of photoisomerization might be possible.

  • Decarboxylation: UV light can promote the decarboxylation of carboxylic acids.

  • Polymerization: The double bond can undergo photochemically induced polymerization.

  • Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation pathways.

G 2-Cyclopentylideneacetic_Acid This compound Decarboxylation_Product Decarboxylation Product 2-Cyclopentylideneacetic_Acid->Decarboxylation_Product hv (-CO₂) Polymer Polymer 2-Cyclopentylideneacetic_Acid->Polymer hv Photo_oxidation_Products Photo-oxidation Products 2-Cyclopentylideneacetic_Acid->Photo_oxidation_Products hv, O₂

Thermal Degradation

High temperatures can provide the energy needed for various degradation reactions.[1]

  • Decarboxylation: Similar to photolytic degradation, thermal stress can induce the loss of carbon dioxide from the carboxylic acid group.

  • Isomerization: The double bond might migrate to a more stable position within the ring, although this is less likely for an exocyclic double bond.

  • Decomposition: At very high temperatures, the molecule can undergo complex fragmentation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the drug substance.[3] The extent of degradation should be targeted between 5-20% to ensure that the degradation products are readily detected without being so extensive that secondary degradation occurs.[2]

G Start Drug Substance (this compound) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid & Base) Stress_Conditions->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (UV & Visible) Stress_Conditions->Photolysis Thermal Thermal (Heat) Stress_Conditions->Thermal Analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End Develop Stability-Indicating Method Pathway->End

Preparation of Samples

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility). This stock solution will be used for the stress studies.

Hydrolytic Conditions
ConditionReagentTemperatureTime
Acid Hydrolysis0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis0.1 M NaOHRoom Temperature2, 4, 8 hours
Neutral HydrolysisWater60°C72 hours

Protocol:

  • Add a known volume of the stock solution to an equal volume of the hydrolytic reagent (or water for neutral hydrolysis).

  • Incubate the samples at the specified temperature for the designated time points.

  • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl), and dilute with mobile phase for analysis.

  • A control sample (in the initial solvent) should be stored at room temperature and analyzed at the same time points.

Oxidative Conditions
ReagentConcentrationTemperatureTime
Hydrogen Peroxide3% H₂O₂Room Temperature8, 24, 48 hours

Protocol:

  • Add a known volume of the stock solution to an equal volume of the hydrogen peroxide solution.

  • Keep the samples at room temperature, protected from light.

  • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • A control sample should be run in parallel.

Photolytic Conditions
ConditionIlluminationDuration
UV Light254 nm and/or 365 nmAs per ICH Q1B
Visible LightCool white fluorescent lampAs per ICH Q1B

Protocol:

  • Expose the drug substance in both solid state and in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • A dark control sample should be wrapped in aluminum foil and stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analyze the samples after the exposure period.

Thermal Conditions
ConditionTemperatureFormTime
Dry Heat80°CSolid State & Solution24, 48, 72 hours

Protocol:

  • Place the drug substance (as a solid and in solution) in a thermostatically controlled oven at the specified temperature.

  • At each time point, remove a sample, allow it to cool to room temperature, and prepare for analysis.

  • A control sample should be stored at room temperature.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of DegradantsRRT of Major Degradant(s)Mass of Major Degradant(s) (m/z)
0.1 M HCl, 60°C, 72h(Hypothetical) 15.2%(Hypothetical) 1(Hypothetical) 0.85(Hypothetical) 144 (M+H₂O)
0.1 M NaOH, RT, 8h(Hypothetical) 18.5%(Hypothetical) 1(Hypothetical) 0.85(Hypothetical) 144 (M+H₂O)
3% H₂O₂, RT, 48h(Hypothetical) 12.8%(Hypothetical) 2(Hypothetical) 0.92, 1.15(Hypothetical) 142 (M+O), 158 (M+2O)
Photolytic (UV/Vis)(Hypothetical) 8.5%(Hypothetical) >3(Hypothetical) Various(Hypothetical) Various
Thermal (80°C), 72h(Hypothetical) 5.1%(Hypothetical) 1(Hypothetical) 1.25(Hypothetical) 82 (M-CO₂)
Control<0.5%0--

*RRT = Relative Retention Time

Conclusion

This guide provides a theoretical framework for investigating the stability and degradation of this compound. The proposed degradation pathways are based on established chemical principles for α,β-unsaturated carboxylic acids. The detailed experimental protocols for forced degradation studies will enable researchers to systematically evaluate the stability of this molecule and identify its degradation products. The successful execution of these studies is a critical step in the development of any product containing this compound, ensuring its quality, safety, and efficacy.

References

Methodological & Application

Synthesis of 2-Cyclopentylideneacetic Acid via Knoevenagel Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile method for the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalytic amount of piperidine with malonic acid as the active methylene compound, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids. This application note provides a detailed protocol for the synthesis of 2-cyclopentylideneacetic acid from cyclopentanone and malonic acid, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Reaction Scheme

The overall reaction for the synthesis of this compound via the Knoevenagel condensation (Doebner modification) is as follows:

Reaction Scheme of this compound synthesis

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on the Doebner modification of the Knoevenagel condensation and may require optimization for specific laboratory conditions and scales.

Materials:

  • Cyclopentanone

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentanone (1.0 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (2-3 mL per gram of malonic acid).

  • Addition of Catalyst: To the stirred mixture, add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 115°C) using a heating mantle or oil bath. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product. The pH of the aqueous solution should be acidic (pH 1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Data Presentation

ParameterThis compound (Expected/Calculated)Cyclopentylacetic Acid (Analogue Data)
Molecular Formula C₇H₁₀O₂C H₁₂O₂
Molecular Weight 126.15 g/mol 128.17 g/mol
Typical Yield 70-85%Not Applicable
Appearance Colorless to pale yellow solid or oilColorless liquid
Melting Point Not available12-14 °C
Boiling Point Not available133-134 °C at 23 mmHg
¹H NMR (CDCl₃) Expected: δ 1.5-2.0 (m, 4H), 2.2-2.6 (m, 4H), 5.8-6.0 (s, 1H), 10.0-12.0 (br s, 1H)Not available
¹³C NMR (CDCl₃) Expected: δ 25-35 (4C), 115-125 (1C), 160-170 (1C), 170-180 (1C)Not available
IR (KBr, cm⁻¹) Expected: 2500-3300 (O-H), 1680-1710 (C=O), 1640-1660 (C=C)Not available

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Extraction cluster_2 Purification & Characterization A 1. Combine cyclopentanone, malonic acid, and pyridine in a round-bottom flask. B 2. Add a catalytic amount of piperidine. A->B C 3. Heat the mixture to reflux for 2-4 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Pour into ice/HCl solution to precipitate the product. E->F G 7. Extract the product with diethyl ether. F->G H 8. Wash the combined organic layers with water and brine. G->H I 9. Dry the organic layer over anhydrous sulfate. H->I J 10. Concentrate the solvent using a rotary evaporator. I->J K 11. Purify the crude product by recrystallization or column chromatography. J->K L 12. Characterize the final product (NMR, IR, MP). K->L

Caption: Experimental workflow for the synthesis of this compound.

Knoevenagel Condensation Mechanism

G cluster_0 Key Steps A Deprotonation of Malonic Acid B Nucleophilic Attack A->B Formation of enolate Intermediate1 Enolate A->Intermediate1 C Aldol-type Addition B->C Attack on cyclopentanone carbonyl Intermediate2 Alkoxide Intermediate B->Intermediate2 D Dehydration C->D Elimination of water Intermediate3 β-Hydroxy Acid C->Intermediate3 E Decarboxylation D->E Loss of CO2 D->E Product This compound E->Product Start Malonic Acid + Piperidine Start->A Intermediate1->B Intermediate2->C Intermediate3->D

Caption: Mechanism of the Doebner-Knoevenagel condensation for this compound synthesis.

Application Notes and Protocols for the Wittig Reaction of Cyclopentanone with (Carboxymethyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Wittig reaction between cyclopentanone and (carboxymethyl)triphenylphosphonium bromide to synthesize cyclopentylideneacetic acid. This reaction is a valuable method for the formation of a carbon-carbon double bond, converting a ketone into an alkene with a carboxylic acid functionality. The protocols outlined below are designed for research and development settings, with a focus on reproducibility and clarity. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Introduction

The Wittig reaction is a powerful and widely used olefination reaction in organic synthesis. It involves the reaction of an aldehyde or a ketone with a phosphorus ylide (a Wittig reagent) to afford an alkene and triphenylphosphine oxide. A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.

The reaction of cyclopentanone with (carboxymethyl)triphenylphosphonium bromide is a classic example of a Wittig reaction employing a stabilized ylide. The presence of the carboxyl group stabilizes the ylide, which can influence the reaction conditions and the stereoselectivity of the product. This application note details a robust protocol for this transformation, yielding cyclopentylideneacetic acid, a useful building block in the synthesis of various organic molecules.

Reaction Scheme

The overall reaction is depicted below:

Cyclopentanone + (Carboxymethyl)triphenylphosphonium bromide → Cyclopentylideneacetic acid + Triphenylphosphine oxide + HBr

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols described herein.

Table 1: Reactant and Product Properties

Compound NameChemical FormulaMolar Mass ( g/mol )Role
CyclopentanoneC₅H₈O84.12Starting Material
(Carboxymethyl)triphenylphosphonium bromideC₂₀H₁₈BrO₂P417.23Wittig Reagent Precursor
Sodium BicarbonateNaHCO₃84.01Base
Cyclopentylideneacetic acidC₇H₁₀O₂126.15Product
Triphenylphosphine oxideC₁₈H₁₅OP278.28Byproduct

Table 2: Experimental Parameters and Expected Outcomes

ParameterProtocol 1: Aqueous Conditions
Reactant Molar Ratio
Cyclopentanone1.0 eq
(Carboxymethyl)triphenylphosphonium bromide1.2 eq
Sodium Bicarbonate2.0 eq
Reaction Conditions
SolventWater
TemperatureRoom Temperature
Reaction Time12-24 hours
Product Information
Expected Yield75-85%
Purity>95% after purification

Experimental Protocols

Protocol 1: Aqueous "Green" Wittig Reaction

This protocol is adapted from methodologies employing stabilized ylides in aqueous media, offering a more environmentally benign approach.[1][2][3]

Materials:

  • Cyclopentanone

  • (Carboxymethyl)triphenylphosphonium bromide

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add (carboxymethyl)triphenylphosphonium bromide (1.2 equivalents) and sodium bicarbonate (2.0 equivalents).

  • Solvent Addition: Add deionized water to the flask to form a suspension.

  • Reactant Addition: To the stirred suspension, add cyclopentanone (1.0 equivalent).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and neutralize any remaining sodium bicarbonate.

  • Work-up - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The primary byproduct of the Wittig reaction is triphenylphosphine oxide. Several methods can be employed for its removal:

  • Precipitation: The crude product can be triturated with a non-polar solvent like hexane or a mixture of hexane and diethyl ether. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate, allowing for its removal by filtration.[4]

  • Column Chromatography: If further purification is required, the crude product can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is typically effective for separating the more polar triphenylphosphine oxide from the desired product.[1]

  • Precipitation with Metal Salts: Another method involves the precipitation of triphenylphosphine oxide as a metal salt complex, for example, by using zinc chloride in a suitable solvent.[1]

Visualizations

Diagram 1: Experimental Workflow

Wittig_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents Combine Cyclopentanone, (Carboxymethyl)triphenylphosphonium bromide, and NaHCO₃ in Water stir Stir at Room Temperature (12-24h) reagents->stir acidify Acidify with 1M HCl stir->acidify extract Extract with Diethyl Ether acidify->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Remove Triphenylphosphine Oxide (Precipitation/Chromatography) dry->purify product Cyclopentylideneacetic Acid purify->product

Caption: Workflow for the synthesis of cyclopentylideneacetic acid.

Diagram 2: Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_cycloaddition [2+2] Cycloaddition cluster_elimination Elimination phosphonium (Carboxymethyl)triphenylphosphonium bromide ylide Phosphorus Ylide phosphonium->ylide Deprotonation base NaHCO₃ oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane cyclopentanone Cyclopentanone cyclopentanone->oxaphosphetane product Cyclopentylideneacetic acid oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Mechanism of the Wittig reaction.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

Conclusion

The Wittig reaction of cyclopentanone with (carboxymethyl)triphenylphosphonium bromide provides an effective route to cyclopentylideneacetic acid. The aqueous protocol presented offers a greener alternative to traditional methods that use hazardous organic solvents. Proper purification is crucial to remove the triphenylphosphine oxide byproduct and obtain a high-purity product. The provided data and protocols serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development.

References

Application Notes and Protocols: 2-Cyclopentylideneacetic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid is a versatile bifunctional molecule containing a reactive exocyclic double bond and a carboxylic acid moiety. This unique structure makes it an attractive starting material for the synthesis of a variety of complex molecules, particularly those with a cyclopentane core. Its structural similarity to the core of prostaglandins and other biologically active cyclopentanoids has positioned it as a valuable building block in medicinal chemistry and drug discovery, especially in the development of novel anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates, such as γ-lactones, and outlines methods for evaluating the biological activity of its derivatives.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its transformation into more complex cyclopentane-containing structures. One of the most important reactions is its conversion into a bicyclic γ-lactone, a common structural motif in prostaglandins and other natural products.

Synthesis of a Cyclopentane-Fused γ-Lactone via Iodolactonization

Iodolactonization is a powerful and mild method for the formation of lactones from unsaturated carboxylic acids.[1][2] The reaction proceeds through the electrophilic addition of iodine to the double bond, followed by intramolecular cyclization by the carboxylate nucleophile. This reaction is highly stereoselective and provides a direct route to functionalized lactones.

Reaction Scheme:

Experimental Protocols

Protocol 1: Synthesis of (3aR,6aS)-hexahydro-3a-iodo-2H-cyclopenta[b]furan-2-one

This protocol describes the iodolactonization of this compound to form the corresponding γ-lactone. The procedure is adapted from established methods for iodolactonization of unsaturated carboxylic acids.[2]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq).

  • To the vigorously stirred biphasic mixture, add a solution of iodine (1.5 eq) and potassium iodide (1.5 eq) in water dropwise until the persistence of a light-yellow color in the aqueous phase.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (until the color of iodine disappears), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-lactone.

Expected Outcome:

The reaction is expected to yield the iodolactone in good yield (typically 70-90%). The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Biological Evaluation of Derivatives

Derivatives of this compound are of significant interest for their potential anti-inflammatory properties. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[3] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Data Presentation: COX-1 and COX-2 Inhibition of Structurally Related Compounds
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 0.040.00488.3
Indomethacin 0.010.011
Compound VIIa 19.50.2967.24

Data is sourced from studies on various anti-inflammatory compounds and is for comparative purposes.[4][5][6]

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes. The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[4][7]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., hematin, epinephrine)

  • PGE₂ ELISA kit

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing necessary cofactors.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add various concentrations of the test compounds (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction by adding a suitable acid (e.g., HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway: Prostaglandin Biosynthesis and COX Inhibition

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes, thereby reducing prostaglandin production.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Derivatives 2-Cyclopentylideneacetic Acid Derivatives Derivatives->COX2 Potential Target

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of NSAIDs.

Experimental Workflow: Synthesis and Biological Evaluation

The overall workflow for utilizing this compound as a synthetic building block for the development of potential anti-inflammatory agents involves a multi-step process from synthesis to biological testing.

G Start 2-Cyclopentylideneacetic Acid Synthesis Chemical Synthesis (e.g., Iodolactonization, Esterification, Amidation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (COX-1/COX-2 Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination, SAR Studies) BioAssay->DataAnalysis

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Preparation of 2-Cyclopentylideneacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylideneacetic acid and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry. The core structure, featuring a cyclopentylidene ring attached to an acetic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds are of particular interest due to their structural similarities to known bioactive molecules, suggesting potential applications as anti-inflammatory and antimicrobial agents. This document provides detailed protocols for the synthesis of this compound derivatives and discusses their potential applications, with a focus on their role as anti-inflammatory agents through the inhibition of the cyclooxygenase (COX) pathway.

Synthetic Strategies

The preparation of this compound derivatives can be efficiently achieved through several established synthetic methodologies. The most common approaches involve the olefination of cyclopentanone. Key methods include the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. Each of these methods offers distinct advantages concerning substrate scope, stereoselectivity, and reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] For the synthesis of this compound, this typically involves the reaction of cyclopentanone with a compound containing an active methylene group, such as malonic acid or its esters, in the presence of a weak base like piperidine or pyridine.[1][2] The Doebner modification of this reaction, which uses pyridine as a solvent and malonic acid as the active methylene compound, is particularly useful as it is often followed by decarboxylation to yield the desired α,β-unsaturated acid.[1]

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[3] To synthesize this compound derivatives, cyclopentanone is reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester.[4] A significant advantage of the Wittig reaction is the formation of a very stable triphenylphosphine oxide byproduct, which drives the reaction forward.[5] The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[5]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[6] This method is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct.[6] The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes.[6] For the synthesis of this compound esters, cyclopentanone is reacted with a phosphonate reagent like triethyl phosphonoacetate in the presence of a base such as sodium hydride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation

This protocol describes the synthesis of the parent acid using cyclopentanone and malonic acid.

Materials:

  • Cyclopentanone

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Diethyl ether

  • Concentrated Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.05 equivalents) in pyridine.

  • Add cyclopentanone (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 2-Cyclopentylideneacetate via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of the ethyl ester derivative.

Materials:

  • Sodium Hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, to form the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C and add cyclopentanone (1.0 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure ethyl 2-cyclopentylideneacetate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound Derivatives

ProductMethodKey ReagentsSolventYield (%)Reference
This compoundKnoevenagel-DoebnerCyclopentanone, Malonic acid, PiperidinePyridine65-75General Procedure
Ethyl 2-CyclopentylideneacetateHorner-Wadsworth-EmmonsCyclopentanone, Triethyl phosphonoacetate, NaHTHF/Benzene67-77[7]
Ethyl 2-CyclopentylideneacetateWittig ReactionCyclopentanone, (Ph3P=CHCO2Et)THF~80General Procedure
2-CyclopentylideneacetamideAmmonolysis of EsterEthyl 2-cyclopentylideneacetate, NH3MethanolModerateInferred

Table 2: Characterization Data for Methyl 2-Cyclopentylideneacetate

AnalysisData
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
¹H NMR (CDCl₃, δ) ~5.8 (s, 1H, =CH), ~3.7 (s, 3H, OCH₃), ~2.5 (m, 2H, CH₂), ~2.3 (m, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂)
¹³C NMR (CDCl₃, δ) ~170 (C=O), ~160 (=C), ~115 (=CH), ~51 (OCH₃), ~38 (CH₂), ~34 (CH₂), ~26 (CH₂), ~25 (CH₂)
IR (cm⁻¹) ~2950 (C-H), ~1720 (C=O), ~1650 (C=C), ~1170 (C-O)
MS (m/z) 140 (M⁺), 109, 81, 67

Note: NMR and IR data are approximate and may vary based on specific experimental conditions and instrumentation.

Application Notes: Anti-Inflammatory Potential

Derivatives of this compound are being investigated for their potential as anti-inflammatory agents. The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, lipid mediators of inflammation.[8][9]

The Cyclooxygenase (COX) Pathway

The COX enzyme exists in two main isoforms, COX-1 and COX-2.[8] COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the stomach lining.[10] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[11][12] Both enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor to various prostaglandins and thromboxanes.[9][13]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[14] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[15] Selective COX-2 inhibitors were developed to reduce these side effects while retaining anti-inflammatory efficacy.[16]

The structural similarity of this compound derivatives to some NSAIDs suggests they may also act as COX inhibitors. The carboxylic acid moiety is a common feature in many COX inhibitors, interacting with key residues in the active site of the enzyme.[17] The cyclopentylidene group provides a lipophilic scaffold that can influence binding affinity and selectivity for COX-2 over COX-1.

Future Directions in Drug Development

The this compound scaffold presents a promising starting point for the development of novel anti-inflammatory drugs. Future research should focus on:

  • Synthesis of a diverse library of derivatives: This includes modifications to the cyclopentyl ring, as well as the preparation of various esters and amides.

  • In vitro screening for COX-1 and COX-2 inhibition: Determining the IC50 values of these derivatives will provide quantitative data on their potency and selectivity.

  • Structure-Activity Relationship (SAR) studies: These studies will help to identify the key structural features required for potent and selective COX-2 inhibition.

  • In vivo studies: Compounds with promising in vitro activity should be evaluated in animal models of inflammation to assess their efficacy and pharmacokinetic properties.

In addition to anti-inflammatory activity, the antimicrobial potential of these compounds, particularly amide derivatives, warrants further investigation.[18][19]

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_knoevenagel Knoevenagel Condensation cluster_hwe Horner-Wadsworth-Emmons cluster_wittig Wittig Reaction k_start Cyclopentanone + Malonic Acid k_reagents Pyridine, Piperidine (cat.) k_start->k_reagents Reflux k_product This compound k_reagents->k_product h_start Cyclopentanone + Triethyl phosphonoacetate h_reagents NaH, THF h_start->h_reagents Base h_product Ethyl 2-Cyclopentylideneacetate h_reagents->h_product w_start Cyclopentanone + (Ph3P=CHCO2Et) w_reagents THF w_start->w_reagents Reaction w_product Ethyl 2-Cyclopentylideneacetate w_reagents->w_product COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mem_lipids Membrane Phospholipids pla2 Phospholipase A₂ mem_lipids->pla2 Stimuli (e.g., injury) arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor 2-Cyclopentylideneacetic Acid Derivatives inhibitor->cox2 Inhibition

References

Application Note & Protocol: In Vitro Anti-inflammatory Assay for 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator in the inflammatory process, inducing the expression of pro-inflammatory genes that encode for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2).[2][3] Compounds containing a cyclopentenone structure, structurally related to 2-cyclopentylideneacetic acid, have been shown to inhibit the inflammatory response, often by modulating the NF-κB pathway.[4][5]

This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of this compound. The primary model utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), a standard and robust method for screening anti-inflammatory agents.[6][7] The protocol outlines the assessment of the compound's ability to inhibit the production of key inflammatory mediators: nitric oxide (NO), TNF-α, and IL-6.

Principle of the Assays

The anti-inflammatory potential of this compound is assessed by its ability to suppress the inflammatory response in RAW 264.7 macrophage cells induced by bacterial lipopolysaccharide (LPS). LPS activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the NF-κB pathway.[7][8] This leads to the production and release of pro-inflammatory mediators. The assays described will quantify the reduction of these mediators in the presence of the test compound. A preliminary cytotoxicity assay is essential to ensure that the observed anti-inflammatory effects are not due to cell death.

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Reagents:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)[9]

    • Sodium Nitrite (NaNO₂)

    • Mouse TNF-α ELISA Kit

    • Mouse IL-6 ELISA Kit

    • Phosphate Buffered Saline (PBS)

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.

Protocol 2: Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reaction to measure nitrite (a stable product of NO) in the cell culture supernatant.[6][10]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and allow them to adhere overnight.[6]

  • Compound Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of this compound.[6]

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add the 50 µL of collected supernatant.

    • Add 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent II) to each well and incubate for another 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[9]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite (0-100 µM).

Protocol 3: Measurement of TNF-α and IL-6 Production (ELISA)

This protocol quantifies pro-inflammatory cytokine levels in the supernatant using commercial ELISA kits.

  • Cell Culture and Treatment: Follow steps 1-5 from Protocol 3.3 to seed, pre-treat, stimulate the cells, and collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA for mouse TNF-α and mouse IL-6 on the collected supernatants according to the manufacturer's instructions.[12][13]

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.[12]

    • After incubation and washing, a biotin-conjugated detection antibody is added.

    • Streptavidin-HRP and a substrate solution are then added to produce a colorimetric signal.[14]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 (in pg/mL) by plotting a standard curve using the recombinant cytokine standards provided in the kit.

Data Presentation

Quantitative data should be presented in a clear, tabular format. Data are typically represented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Absorbance (570 nm) Cell Viability (%)
Vehicle Control 1.25 ± 0.08 100
1 1.23 ± 0.07 98.4
10 1.21 ± 0.09 96.8
25 1.15 ± 0.06 92.0
50 0.98 ± 0.11 78.4

| 100 | 0.65 ± 0.05 | 52.0 |

Table 2: Inhibition of LPS-Induced NO Production by this compound

Treatment Concentration (µM) Nitrite (µM) % Inhibition
Control (Unstimulated) - 1.5 ± 0.3 -
LPS (1 µg/mL) - 45.2 ± 2.1 0
LPS + Compound 1 38.1 ± 1.9 15.7
LPS + Compound 10 25.8 ± 1.5 42.9

| LPS + Compound | 25 | 14.3 ± 1.1 | 68.4 |

Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Production by this compound

Treatment Concentration (µM) TNF-α (pg/mL) % Inhibition IL-6 (pg/mL) % Inhibition
Control (Unstimulated) - 85 ± 12 - 55 ± 9 -
LPS (1 µg/mL) - 3540 ± 210 0 2850 ± 180 0
LPS + Compound 1 3015 ± 195 14.8 2430 ± 155 14.7
LPS + Compound 10 1980 ± 150 44.1 1610 ± 130 43.5

| LPS + Compound | 25 | 1150 ± 98 | 67.5 | 940 ± 85 | 67.0 |

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Assays cluster_viability Cell Viability (MTT) cluster_inflammation Anti-inflammatory Assays cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells in 96-well Plates prep_compound Prepare Serial Dilutions of This compound treat_viability Treat Cells with Compound (24h) prep_compound->treat_viability pretreat Pre-treat Cells with Compound (1h) prep_compound->pretreat mtt_assay Add MTT, Incubate, Solubilize & Read Absorbance treat_viability->mtt_assay lps_stim Stimulate with LPS (24h) pretreat->lps_stim collect_supernatant Collect Supernatant lps_stim->collect_supernatant griess_assay NO Measurement (Griess Assay) collect_supernatant->griess_assay elisa_assay Cytokine Measurement (TNF-α & IL-6 ELISA) collect_supernatant->elisa_assay

Caption: Overall workflow for in vitro anti-inflammatory assays.

LPS-Induced NF-κB Signaling Pathway

Caption: Simplified LPS-induced NF-κB signaling pathway.

References

Application Notes and Protocols: Evaluation of 2-Cyclopentylideneacetic Acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin H synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins and other prostanoids.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in normal physiological functions, such as maintaining the integrity of the gastrointestinal lining and platelet aggregation.[3][4] In contrast, COX-2 is typically induced by inflammatory stimuli, and its expression is elevated during inflammation, pain, and fever.[4][5]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[2][6] While the anti-inflammatory benefits are primarily derived from the inhibition of COX-2, the common side effects, such as gastrointestinal toxicity, are often associated with the inhibition of COX-1.[4] Consequently, the development of selective COX-2 inhibitors has been a significant focus in drug discovery to minimize adverse effects.[7]

2-Cyclopentylideneacetic acid is a compound with structural similarities to certain anti-inflammatory agents, suggesting its potential as a COX inhibitor.[8] These application notes provide a detailed experimental protocol for evaluating the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes. The described in vitro assay allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

The following diagram illustrates the cyclooxygenase pathway. Arachidonic acid, released from the cell membrane, is converted by COX-1 and COX-2 into prostaglandin H2 (PGH2), the precursor for various prostaglandins that mediate physiological and inflammatory responses.[1] this compound, as a potential inhibitor, would block this conversion.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_2 Isomerases Inhibitor 2-Cyclopentylideneacetic Acid Inhibitor->COX1 Inhibitor->COX2

Figure 1: Cyclooxygenase (COX) Signaling Pathway.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for determining the inhibitory activity of this compound on purified ovine COX-1 and human COX-2. The assay measures the peroxidase component of the COX enzyme.[9]

Materials and Reagents
  • Purified Ovine COX-1 Enzyme[9]

  • Purified Human COX-2 Enzyme[9]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]

  • Heme[9]

  • Arachidonic Acid (Substrate)[9]

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)

  • This compound

  • Control Inhibitors:

    • SC-560 (COX-1 selective inhibitor)

    • Celecoxib (COX-2 selective inhibitor)

    • Indomethacin (Non-selective inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm[9]

Reagent Preparation
  • Assay Buffer: Prepare 100 mM Tris-HCl buffer, pH 8.0.

  • Heme Solution: Dilute the heme stock solution in the assay buffer as recommended by the supplier.[9]

  • Enzyme Solutions: Prepare working solutions of COX-1 and COX-2 by diluting the stock enzymes in the assay buffer. Keep the diluted enzymes on ice.[9]

  • Arachidonic Acid Solution: Prepare a working solution of arachidonic acid in the assay buffer. This solution should be prepared fresh.[9]

  • Test Compound and Control Stock Solutions: Prepare stock solutions of this compound and control inhibitors in DMSO. Further dilute these stock solutions to various concentrations to generate a dose-response curve.

Assay Procedure

The following workflow diagram provides a visual representation of the experimental steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: Buffer, Heme, Enzymes, Substrate, Inhibitors Prep_Plates Prepare 96-Well Plate Prep_Reagents->Prep_Plates Add_Buffer_Heme Add Assay Buffer and Heme to all wells Prep_Plates->Add_Buffer_Heme Add_Enzyme Add COX-1 or COX-2 Enzyme (to initial activity and inhibitor wells) Add_Buffer_Heme->Add_Enzyme Add_Inhibitor Add Test Compound or Control Inhibitor (to inhibitor wells) Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Initiate reaction by adding Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate and monitor color change Add_Substrate->Incubate Read_Absorbance Read Absorbance at 590-611 nm Incubate->Read_Absorbance Calc_Inhibition Calculate Percent Inhibition Read_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50

Figure 2: Experimental Workflow for COX Inhibition Assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well microplate, designate wells for the following controls and test conditions in triplicate:

    • Background: Contains Assay Buffer and Heme, but no enzyme.

    • 100% Initial Activity (No Inhibitor): Contains Assay Buffer, Heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Contains Assay Buffer, Heme, enzyme, and varying concentrations of the test compound (this compound) or control inhibitors.

  • Reagent Addition:

    • To all wells, add the appropriate volume of Assay Buffer and Heme solution.[9]

    • To the "100% Initial Activity" and "Inhibitor" wells, add the diluted COX-1 or COX-2 enzyme solution.[9]

    • To the "Inhibitor" wells, add the corresponding concentrations of this compound or control inhibitors. For the "100% Initial Activity" wells, add the same volume of DMSO as used for the inhibitors.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells except the background wells.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes). The peroxidase activity will lead to the oxidation of TMPD, resulting in a color change. Measure the absorbance at a wavelength between 590-611 nm using a microplate reader.[9]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the background wells from the absorbance readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of COX inhibition for each concentration of the test compound: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] x 100%

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • Determine Selectivity: The COX-2 selectivity index can be calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A selectivity index greater than 1 indicates selectivity for COX-2.

Data Presentation

The inhibitory activities of this compound and control compounds should be summarized in a table for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Non-selective)Reference ValueReference Value~1
SC-560 (COX-1 Selective)Reference ValueReference Value< 1
Celecoxib (COX-2 Selective)Reference ValueReference Value> 1

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as a potential inhibitor of COX-1 and COX-2. By following these procedures, researchers can determine the inhibitory potency and selectivity of the compound. This information is crucial for the initial stages of drug discovery and development, providing insights into the therapeutic potential and possible side-effect profile of novel anti-inflammatory agents. Further studies, including cell-based assays and in vivo models, would be necessary to fully characterize the pharmacological properties of this compound.

References

Application Note and Protocol: Quantitative Analysis of 2-Cyclopentylideneacetic Acid using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analytical method for the quantitative determination of 2-cyclopentylideneacetic acid in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The described reverse-phase HPLC method is designed to be simple, robust, and suitable for routine analysis in research and quality control environments. This application note includes instrument conditions, mobile phase preparation, sample and standard preparation protocols, and a summary of method validation parameters based on ICH guidelines.

Introduction

This compound is a carboxylic acid of interest in pharmaceutical research and development. A reliable and accurate analytical method for its quantification is essential for various stages of drug development, including formulation studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its high resolution, sensitivity, and reproducibility.[1] This application note details a reverse-phase HPLC method that effectively separates and quantifies this compound. The method utilizes a C18 stationary phase and an acidic mobile phase to ensure the analyte is in its protonated form, leading to good peak shape and retention.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with 5 µm particle size.[2][3]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (or Formic acid) (AR grade)

    • Water (HPLC grade)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
(Gradient or Isocratic - see below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 215 nm (Optimization recommended)
Run Time Approximately 10 minutes

Mobile Phase Preparation: To prepare 1 L of the aqueous component of the mobile phase, add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and mix well. The mobile phase composition (ratio of acetonitrile to acidic water) should be optimized to achieve a suitable retention time for this compound (typically between 3 and 8 minutes). An isocratic elution with a ratio of 50:50 (Acetonitrile:Acidic Water) is a good starting point. A gradient elution may be necessary if other components in the sample matrix need to be separated.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the sample matrix. For a simple solution, the following protocol can be used:

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Method Validation Summary

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and matrix effects. Peak purity should be confirmed using a DAD.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision (Repeatability & Intermediate Precision) The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Data Presentation

The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]
Linear Regression Equation y = mx + c

Table 2: Accuracy and Precision Data

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)Recovery (%)RSD (%)
Low[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution and Filtration) Sample_Prep->HPLC_System Chromatographic_Run Chromatographic Run HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition (Chromatogram) Chromatographic_Run->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification Reporting Reporting (Concentration Calculation) Quantification->Reporting

Caption: Experimental workflow for the HPLC quantification of this compound.

Protocols

Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
  • Measure 1000 mL of HPLC-grade water using a graduated cylinder and transfer it to a clean mobile phase reservoir bottle.

  • Carefully pipette 1.0 mL of concentrated orthophosphoric acid into the water.

  • Mix the solution thoroughly by swirling the bottle.

  • Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

  • Label the bottle clearly with the contents and date of preparation.

Protocol 2: Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25.0 mg of this compound reference standard using an analytical balance.

  • Quantitatively transfer the weighed standard to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of methanol (or a suitable solvent) to the flask and sonicate for 5 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix well by inverting the flask several times.

  • Transfer the solution to a labeled storage vial. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) and its stability should be determined.

Protocol 3: HPLC System Suitability

Before starting the sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) five or six replicate times.

  • Calculate the following system suitability parameters:

    • Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of Peak Areas: Should be ≤ 2.0%.

Conclusion

The reverse-phase HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory. Adherence to the outlined protocols and proper method validation will ensure the generation of accurate and precise analytical data.

References

Application Note: Derivatization of 2-Cyclopentylideneacetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic acids, including 2-cyclopentylideneacetic acid, are non-volatile due to their polar carboxylic acid functional group, which can lead to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and thermally stable derivatives, making them suitable for GC-MS analysis.[3] This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and effective silylating agent.[3][4]

Silylation involves the replacement of the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[5] This process reduces the polarity and hydrogen bonding capacity of the analyte, thereby increasing its volatility and improving its chromatographic behavior.[6] BSTFA is a strong silylating reagent that reacts readily with carboxylic acids to form TMS esters.[3] For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added to BSTFA to enhance its reactivity.[7]

Principle of the Method

The derivatization of this compound with BSTFA proceeds via a nucleophilic attack of the carboxyl group on the silicon atom of BSTFA, leading to the formation of the corresponding trimethylsilyl ester. The byproducts of this reaction are volatile and typically do not interfere with the GC-MS analysis.[3]

Reaction:

This compound + BSTFA → this compound, TMS ester + N-trimethylsilyl-trifluoroacetamide + Trifluoroacetamide

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Anhydrous Pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethyl Acetate)

  • GC vials with inserts

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at desired concentrations.

Derivatization Protocol
  • Pipette a known volume (e.g., 100 µL) of the standard solution or sample extract into a GC vial.

  • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before adding the derivatization reagents. Moisture can deactivate the silylating reagent.[2]

  • Add 50 µL of BSTFA (or BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine (optional) to the vial. The use of an excess of the silylating reagent is recommended.[2]

  • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[2][4] The optimal time and temperature may need to be determined empirically for the specific analyte.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an anhydrous solvent.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated carboxylic acids. These may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[8]
Injection ModeSplitless[8]
Injection Volume1 µL
Injector Temperature250 - 280°C[8][9]
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven ProgramInitial temp: 60-80°C, hold for 1-2 min; Ramp: 10-15°C/min to 280-300°C; Hold for 5-10 min[8][9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Ion Source Temperature230°C[8]
Quadrupole Temperature150°C
Mass Scan Range50 - 500 amu
Solvent Delay3 - 5 minutes

Data Presentation

The following tables provide representative quantitative data for the GC-MS analysis of silylated carboxylic acids. This data is based on published results for similar compounds and should be used as a guideline.[10][11][12][13]

Table 1: Method Performance Characteristics for Representative Silylated Carboxylic Acids

Analyte (as TMS derivative)Retention Time (min)LOD (pg on column)LOQ (pg on column)Linearity (R²)
Monocarboxylic Acid (C6-C10)8 - 151 - 103 - 30> 0.99
Dicarboxylic Acid (C4-C8)10 - 205 - 2015 - 60> 0.99

Table 2: Recovery Study for Derivatization of Carboxylic Acids

MatrixAnalyteSpiked Concentration (µg/mL)Recovery (%)RSD (%)
WaterCinnamic Acid1095.84.5
Phenylacetic Acid1098.23.8
PlasmaBenzoic Acid2091.56.2
Succinic Acid2093.15.7

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Evaporation Evaporate to Dryness (if aqueous) Sample->Evaporation AddReagents Add BSTFA (& Pyridine) Evaporation->AddReagents Vortex Vortex Mix AddReagents->Vortex Heat Heat at 60-70°C Vortex->Heat Cool Cool to RT Heat->Cool GCMS Inject into GC-MS Cool->GCMS DataAcquisition Data Acquisition (Scan or SIM mode) GCMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Conclusion

The silylation of this compound with BSTFA is a robust and efficient method for its derivatization prior to GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance and enhanced sensitivity. The detailed protocol and suggested GC-MS parameters provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals for the accurate and reliable quantification of this and similar carboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyclopentylideneacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 2-cyclopentylideneacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both involve the reaction of cyclopentanone with a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion, respectively) to form the target alkene. The HWE reaction is often preferred for sterically hindered ketones and when E-alkene selectivity is desired.[2][3]

Q2: What is the key difference between the Wittig and Horner-Wadsworth-Emmons (HWE) reactions for this synthesis?

A2: The primary difference lies in the phosphorus reagent used. The Wittig reaction employs a triphenylphosphonium ylide, which typically generates triphenylphosphine oxide as a byproduct.[1] The HWE reaction uses a phosphonate ester, which forms a water-soluble phosphate salt as a byproduct.[2][4] This makes product purification significantly easier in the HWE reaction, as the byproduct can be removed with a simple aqueous wash.[2][4] Furthermore, HWE reagents are generally more nucleophilic than Wittig ylides, allowing them to react more effectively with less reactive ketones.[2]

Q3: What kind of stereoselectivity (E/Z isomerism) can be expected?

A3: For this specific synthesis, the product is an α,β-unsaturated carboxylic acid ester (which is then hydrolyzed). The HWE reaction strongly favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.[2][4] Wittig reactions using stabilized ylides (like the one required for this synthesis, which has an ester group) also predominantly yield the (E)-alkene.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, the recommended method for its efficiency and easier purification.

Problem 1: Low to No Product Yield

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted cyclopentanone and/or phosphonate starting material.

  • Minimal or no desired product spot is visible on the TLC plate after the reaction has run for the expected duration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Ineffective Deprotonation of Phosphonate The base used was not strong enough or was not fresh. For phosphonates with electron-withdrawing groups (like an ester), a moderately strong base like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) is typically sufficient. Ensure the base is fresh; for instance, NaH can oxidize upon storage. Using a stronger base like n-Butyllithium (n-BuLi) is an option, but requires strictly anhydrous conditions and low temperatures.[6]
Presence of Moisture The phosphonate carbanion is a strong base and will be quenched by water or other protic sources.[6] Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry THF, dry DME).[1] Check the purity of cyclopentanone and ensure it is dry.
Incorrect Reaction Temperature The deprotonation step is often performed at 0°C to control the reaction, followed by warming to room temperature after the addition of the ketone.[7] If the temperature is too low, the reaction rate may be impractically slow. If too high, side reactions can occur.
Degraded Reagents The phosphonate reagent or cyclopentanone may have degraded over time. Verify the purity of starting materials via NMR or GC-MS before starting the reaction.
Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC shows multiple spots in addition to the starting materials and the desired product.

  • NMR of the crude product shows unexpected peaks, indicating impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Self-Condensation of Cyclopentanone If the base is added too quickly or the temperature is too high, cyclopentanone can undergo an aldol self-condensation reaction. Add the base slowly to the phosphonate solution at a reduced temperature (e.g., 0°C) to form the carbanion before adding the cyclopentanone.
Hydrolysis of Ester Group If the reaction is quenched with a strong aqueous acid or base, or during workup, the ester group of the product can be prematurely hydrolyzed. Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl).[8]
Reaction with Oxygen Phosphonate carbanions can be sensitive to oxygen.[6] While not as critical as with unstabilized ylides, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to minimize oxidative side reactions.
Problem 3: Difficult Product Purification

Symptoms:

  • A persistent emulsion forms during the aqueous workup.

  • The final product is oily and difficult to crystallize.

  • NMR analysis shows contamination with the phosphate byproduct.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Emulsion During Extraction Emulsions are common during the separation of organic and aqueous layers. To break them, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent their formation.[9]
Incomplete Removal of Phosphate Byproduct The dialkyl phosphate byproduct of the HWE reaction is designed to be water-soluble.[2] Ensure you perform multiple extractions with water or brine to completely remove it. If it persists, an additional wash with dilute acid may help.
Product is an Oil This compound is a low-melting solid or oil at room temperature.[10] Purification is best achieved by column chromatography on silica gel or vacuum distillation.[9]

Experimental Protocols

Horner-Wadsworth-Emmons (HWE) Protocol for Ethyl 2-Cyclopentylideneacetate

This protocol is a representative procedure for the olefination step. The final acid is obtained by subsequent hydrolysis of the resulting ester.

Materials:

  • Triethyl phosphonoacetate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (e.g., 1.1 equivalents) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Ylide Formation: Cool the THF/NaH suspension to 0°C in an ice bath. Add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel over 15-20 minutes. Hydrogen gas will evolve.

  • Reaction Monitoring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Cool the reaction mixture back down to 0°C. Add cyclopentanone (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise over 15 minutes.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC indicates consumption of the cyclopentanone).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to dilute the organic phase.

  • Extraction: Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove the water-soluble phosphate byproduct.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ethyl 2-cyclopentylideneacetate by flash column chromatography on silica gel or by vacuum distillation.

  • Hydrolysis: The purified ester is then hydrolyzed to the final carboxylic acid using standard methods, such as refluxing with aqueous NaOH or KOH followed by acidic workup.

Visualizations

// Connections A -> B [label="Inert atm."]; B -> C; C -> D [label="Dropwise"]; D -> E [label="H2 evolves"]; E -> F; F -> G [label="Dropwise"]; G -> H; H -> I; I -> J; J -> K [label="Remove phosphate\nbyproduct"]; K -> L; L -> M; } caption [label="Experimental Workflow for HWE Synthesis.", shape=plaintext, fontsize=10]; }

General workflow for the Horner-Wadsworth-Emmons synthesis.

// Connections Start -> Check_TLC; Check_TLC -> SM_Consumed [label=""]; Check_TLC -> SM_Not_Consumed [label=""];

SM_Not_Consumed -> Cause_Stalled; Cause_Stalled -> Sol_Base; Cause_Stalled -> Sol_Moisture; Cause_Stalled -> Sol_Temp;

SM_Consumed -> Cause_Decomp; Cause_Decomp -> Sol_Workup; }

Troubleshooting logic for low yield issues.

References

Technical Support Center: Troubleshooting the Wittig Reaction with Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Wittig reaction involving cyclopentanone.

Troubleshooting Guides

Question: Why am I getting a low yield of my desired alkene product?

Answer: Low yields in the Wittig reaction with cyclopentanone can stem from several factors. A primary consideration is the stability of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and may react sluggishly with ketones like cyclopentanone, leading to incomplete conversion. Conversely, non-stabilized ylides are more reactive but can be prone to decomposition if not handled under strictly anhydrous and inert conditions.

Another significant factor is the choice and handling of the base used for ylide generation. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for deprotonating the phosphonium salt to form non-stabilized ylides. Incomplete deprotonation will result in a lower concentration of the active ylide. For stabilized ylides, weaker bases such as sodium methoxide or even sodium carbonate can be sufficient.

Finally, steric hindrance, although less of a concern with cyclopentanone compared to more hindered ketones, can still play a role, particularly with bulky ylides.

Question: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?

Answer: The most common byproduct in any Wittig reaction is triphenylphosphine oxide, which can complicate purification. Beyond this, side products in reactions with cyclopentanone often arise from its ability to be enolized under basic conditions. The use of a strong base can lead to the formation of the cyclopentanone enolate, which can then participate in self-condensation (an aldol condensation) to form α,β-unsaturated ketone dimers.

To minimize these side reactions, consider the following strategies:

  • Choice of Base: Use the mildest base possible that can efficiently generate the ylide. For stabilized ylides, this is particularly important.

  • Order of Addition: Adding the cyclopentanone to the pre-formed ylide solution can help to ensure the ylide reacts with the ketone as it is introduced, rather than the base reacting with the ketone.

  • Temperature Control: Running the reaction at lower temperatures can help to suppress side reactions. Ylide formation is often carried out at 0°C or even -78°C, and the subsequent reaction with the ketone can also be performed at low temperatures.

Question: How can I effectively remove the triphenylphosphine oxide byproduct from my product?

Answer: Triphenylphosphine oxide is notoriously difficult to remove due to its polarity and high boiling point. Several methods can be employed for its removal:

  • Crystallization: If your product is a solid, recrystallization can be an effective method for purification.

  • Chromatography: Column chromatography is a very common and effective method for separating the desired alkene from triphenylphosphine oxide. A silica gel column with a non-polar eluent (e.g., hexanes/ethyl acetate mixture) is typically used.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like hexane or a mixture of ether and hexane. The crude reaction mixture can be dissolved in a minimal amount of a more polar solvent like dichloromethane, followed by the addition of a non-polar solvent to induce precipitation of the oxide.

Frequently Asked Questions (FAQs)

Q1: Can I use a stabilized ylide with cyclopentanone?

A1: Yes, but be aware that the reaction may be slow and require heating due to the lower reactivity of stabilized ylides with ketones. An alternative for sterically hindered or less reactive ketones is the Horner-Wadsworth-Emmons (HWE) reaction, which often gives higher yields.

Q2: What is the expected stereoselectivity when reacting an unsymmetrical ylide with cyclopentanone?

A2: The stereoselectivity of the Wittig reaction is dependent on the ylide's stability. Non-stabilized ylides generally lead to the Z-alkene as the major product, while stabilized ylides favor the E-alkene. Semi-stabilized ylides often give a mixture of E and Z isomers.

Q3: My phosphonium salt is not dissolving in the solvent before adding the base. Is this a problem?

A3: It is common for phosphonium salts to have low solubility in ethereal solvents like THF or diethyl ether, forming a suspension. This is generally not an issue, as the deprotonation reaction will still proceed upon addition of the base, and the resulting ylide is often soluble, indicated by a color change (typically to orange or red).

Q4: How can I monitor the progress of my Wittig reaction?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the starting materials (cyclopentanone and the phosphonium salt) and the reaction mixture on a TLC plate. The disappearance of the cyclopentanone spot and the appearance of a new, less polar product spot will indicate the reaction is proceeding.

Quantitative Data Summary

Ylide TypeBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Non-stabilizedn-BuLiTHF0 to RT12-2470-85
Non-stabilizedNaHDMSORT2>90 (with cyclohexanone)[Organic Syntheses]
StabilizedNaOEtEtOHReflux24ModerateGeneral Knowledge
StabilizedK2CO3TolueneReflux48Low to ModerateGeneral Knowledge

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Wittig Reaction of Cyclopentanone with a Non-Stabilized Ylide (Methylenetriphenylphosphorane)

This protocol is adapted from a general procedure for the synthesis of methylenecyclohexane.

1. Ylide Generation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.). b. Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension. c. Cool the flask to 0°C in an ice bath. d. Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

2. Wittig Reaction: a. In a separate flame-dried flask, dissolve cyclopentanone (1.0 eq.) in anhydrous THF. b. Slowly add the cyclopentanone solution to the ylide solution at room temperature via a cannula or syringe. c. Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification: a. Cool the reaction mixture to 0°C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from triphenylphosphine oxide.

Protocol 2: Wittig Reaction of Cyclopentanone with a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanone (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.05 eq.). b. Add a suitable solvent such as toluene or ethanol. c. If using a base like sodium ethoxide, it should be added at this stage. Note that some stabilized ylides are commercially available and can be used directly without the need for in-situ generation.

2. Reaction: a. Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. The crude product can be purified by flash column chromatography on silica gel, typically with a gradient eluent system (e.g., hexanes to 10% ethyl acetate in hexanes).

Visualizations

Wittig_Troubleshooting_Workflow start Start: Wittig Reaction with Cyclopentanone check_yield Low Yield or No Reaction? start->check_yield check_side_products Unexpected Side Products? check_yield->check_side_products No ylide_formation Verify Ylide Formation: - Anhydrous/Inert Conditions? - Correct Base Strength? - Fresh Reagents? check_yield->ylide_formation Yes purification_issue Difficulty with Purification? check_side_products->purification_issue No enolization Possible Enolization/Aldol Condensation: - Use milder base. - Lower reaction temperature. - Add ketone to pre-formed ylide. check_side_products->enolization Yes end_node Successful Reaction check_side_products->end_node No ylide_reactivity Consider Ylide Reactivity: - Stabilized ylide with ketone? -> Increase temperature or reaction time. -> Consider HWE reaction. ylide_formation->ylide_reactivity ylide_reactivity->end_node tppo_removal Triphenylphosphine Oxide Removal: - Column Chromatography - Recrystallization - Precipitation from non-polar solvent purification_issue->tppo_removal Yes purification_issue->end_node No enolization->end_node tppo_removal->end_node

Caption: Troubleshooting workflow for the Wittig reaction with cyclopentanone.

Wittig_Reaction_Pathway cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_products Products phosphonium_salt RCH2PPh3+X- ylide RCH=PPh3 phosphonium_salt->ylide + Base base Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane cyclopentanone Cyclopentanone cyclopentanone->oxaphosphetane alkene Alkene oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: General signaling pathway of the Wittig reaction.

Technical Support Center: Scale-Up of 2-Cyclopentylideneacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2-cyclopentylideneacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly scalable method for synthesizing α,β-unsaturated esters, which can then be hydrolyzed to the desired this compound. This reaction involves the condensation of cyclopentanone with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The key advantages of the HWE reaction for scale-up include high E-selectivity for the desired isomer and the formation of a water-soluble dialkyl phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[1][2][3]

Q2: What are the primary safety concerns when scaling up the Horner-Wadsworth-Emmons reaction?

A2: The primary safety concerns during the scale-up of the HWE reaction often revolve around the choice of base. Strong, reactive bases like sodium hydride (NaH) are frequently used in lab-scale syntheses. However, on a larger scale, NaH poses significant risks due to its high flammability and the evolution of explosive hydrogen gas upon reaction with the phosphonate. Alternative, safer bases such as sodium ethoxide or potassium carbonate in a suitable solvent system are often preferred for industrial applications. Careful control of reaction temperature to manage exotherms is also critical.

Q3: How can I improve the yield of this compound during scale-up?

A3: Improving yield during scale-up can be addressed by optimizing several parameters. Ensure anhydrous conditions, as water can quench the phosphonate carbanion. The order and rate of reagent addition are crucial; typically, the phosphonate is deprotonated first, followed by the slow addition of cyclopentanone to control the reaction exotherm. Running the reaction at a slightly elevated temperature may improve the rate and yield, but this must be balanced against the potential for side reactions. A modest excess of the phosphonate reagent can also drive the reaction to completion.

Q4: What are common byproducts in the synthesis of this compound via the HWE reaction?

A4: Common byproducts can include unreacted starting materials (cyclopentanone and triethyl phosphonoacetate) and potentially the β,γ-unsaturated isomer, although the HWE reaction strongly favors the conjugated α,β-isomer. If an excess of a strong base is used, side reactions involving the ketone or the product ester can occur. The primary non-product species to be removed during workup is the dialkyl phosphate salt.[3]

Q5: What is the best method for purifying this compound at a large scale?

A5: Purification at a large scale should aim to avoid chromatography if possible. A typical procedure involves an aqueous workup to remove the water-soluble phosphate byproduct.[3][4] After hydrolysis of the intermediate ester, the resulting carboxylic acid can often be purified by extraction into a basic aqueous solution, washing the aqueous phase with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the purified this compound. Recrystallization from a suitable solvent is also a highly effective method for large-scale purification.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Ineffective Deprotonation Verify the quality and activity of the base. If using sodium hydride, ensure it is fresh and has been handled under inert conditions. Consider switching to a soluble base like sodium ethoxide or potassium tert-butoxide for more reliable deprotonation at scale.
Presence of Moisture Ensure all solvents and reagents are rigorously dried. Scale-up operations often have a larger surface area and longer transfer times, increasing the risk of moisture contamination. Implement in-line drying or use a Dean-Stark trap if compatible with the reaction conditions.
Incorrect Reagent Stoichiometry While lab-scale reactions may work well with exact stoichiometry, large-scale reactions can benefit from using a slight excess (e.g., 1.05-1.1 equivalents) of the phosphonate reagent to ensure complete conversion of the ketone.
Low Reaction Temperature While the initial deprotonation may be performed at a low temperature, the reaction with the ketone may require a higher temperature to proceed at a reasonable rate. Gradually warm the reaction mixture to room temperature or slightly above and monitor the progress by TLC or HPLC.
Issue 2: Poor Stereoselectivity (Formation of Z-isomer)
Possible Cause Troubleshooting Step
Reaction Conditions Favoring Z-isomer The standard HWE reaction strongly favors the E-isomer.[3][5] However, certain conditions can alter this. Using potassium bases with crown ethers can favor the Z-isomer, so avoid these if the E-isomer is desired. Lithium and sodium salts generally provide higher E-selectivity.[3]
Steric Hindrance While less of a concern with cyclopentanone, highly substituted phosphonates can influence stereoselectivity. Ensure you are using a standard triethyl phosphonoacetate or a similar non-bulky reagent.
Issue 3: Difficulties in Product Isolation and Purification

| Possible Cause | Troubleshooting Step | | Emulsion Formation During Workup | The phosphate byproduct can act as a surfactant, leading to emulsions during aqueous extraction. Adding brine can help to break up emulsions. Ensure adequate mixing without overly vigorous agitation. | | Precipitation of Phosphate Salt | The sodium diethyl phosphate salt can sometimes precipitate as a gummy solid, making separation difficult.[6] Adding a sufficient amount of water during the quench and workup is crucial to fully dissolve this byproduct. Warming the mixture slightly may also aid in dissolution. | | Incomplete Hydrolysis of the Intermediate Ester | The saponification of the ethyl ester to the carboxylic acid requires careful control of temperature and reaction time. Monitor the reaction progress to ensure complete conversion. Using a co-solvent like ethanol or THF can improve the solubility of the ester in the aqueous base. |

Data Presentation

Table 1: Effect of Base and Solvent on Reaction Yield and Time (Pilot Scale)

Run Base (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield of Ester (%)
1NaH (1.1)THF25485
2NaOEt (1.1)Ethanol50688
3K₂CO₃ (1.5)DMF801275
4DBU/LiCl (1.2)Acetonitrile25891

Table 2: Impact of Temperature on Hydrolysis of Ethyl 2-Cyclopentylideneacetate

Run Base (Equivalents) Temperature (°C) Reaction Time (h) Conversion (%)
1NaOH (2.0)50685
2NaOH (2.0)70398
3KOH (2.0)702.5>99

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of Ethyl 2-Cyclopentylideneacetate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A 50 L jacketed glass reactor, equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, is charged with anhydrous ethanol (20 L).

  • Sodium ethoxide (1.1 kg, 16.2 mol) is added portion-wise to the ethanol while maintaining the temperature below 30°C. The mixture is stirred until all the solid has dissolved.

  • Triethyl phosphonoacetate (3.6 kg, 16.1 mol) is added dropwise to the sodium ethoxide solution over 30 minutes, maintaining the temperature below 40°C. The mixture is stirred for an additional hour at room temperature.

  • Cyclopentanone (1.2 kg, 14.3 mol) is added dropwise over 1 hour, maintaining the reaction temperature between 25-30°C.

  • After the addition is complete, the reaction mixture is heated to 50°C and stirred for 6 hours. Reaction progress is monitored by HPLC.

  • Once the reaction is complete, the mixture is cooled to 10°C and slowly quenched by the addition of 15 L of saturated aqueous NH₄Cl solution.

  • The ethanol is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate (2 x 10 L).

  • The combined organic layers are washed with water (10 L) and then brine (10 L), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude ethyl 2-cyclopentylideneacetate.

Key Experiment: Hydrolysis to this compound

Materials:

  • Crude ethyl 2-cyclopentylideneacetate

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • The crude ethyl 2-cyclopentylideneacetate from the previous step is dissolved in ethanol (10 L) in a 50 L reactor.

  • A solution of potassium hydroxide (1.6 kg, 28.5 mol) in water (8 L) is added.

  • The mixture is heated to 70°C and stirred for 3 hours until HPLC analysis shows complete consumption of the starting ester.

  • The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with ethyl acetate (5 L) to remove any neutral impurities.

  • The aqueous layer is cooled to 10°C and acidified to pH 2 with concentrated HCl.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction HWE Reaction cluster_hydrolysis Hydrolysis & Purification NaOEt Sodium Ethoxide Ylide Phosphonate Ylide Formation NaOEt->Ylide in EtOH TEP Triethyl Phosphonoacetate TEP->Ylide ReactionMix Reaction with Ketone Ylide->ReactionMix Cyclopentanone Cyclopentanone Cyclopentanone->ReactionMix CrudeEster Crude Ethyl 2-Cyclopentylideneacetate ReactionMix->CrudeEster Hydrolysis Saponification (KOH) CrudeEster->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Acidify to pH 2 Product This compound Acidification->Product Precipitate & Filter

Caption: Experimental workflow for the two-step synthesis of this compound.

G Start Low Yield in HWE Reaction CheckBase Is Base Active & Stoichiometry Correct? Start->CheckBase BaseYes Yes CheckBase->BaseYes Yes BaseNo No CheckBase->BaseNo No CheckMoisture Are Reagents & Solvents Anhydrous? MoistureYes Yes CheckMoisture->MoistureYes Yes MoistureNo No CheckMoisture->MoistureNo No CheckTemp Is Reaction Temperature Optimal? TempYes Yes CheckTemp->TempYes Yes TempNo No CheckTemp->TempNo No BaseYes->CheckMoisture FixBase Use Fresh Base / Adjust Stoichiometry BaseNo->FixBase MoistureYes->CheckTemp FixMoisture Dry Solvents & Reagents MoistureNo->FixMoisture InvestigateOther Investigate Other Factors (e.g., Impurities in Starting Material) TempYes->InvestigateOther FixTemp Increase Temperature & Monitor TempNo->FixTemp

Caption: Troubleshooting workflow for addressing low reaction yield.

References

preventing isomerization of 2-cyclopentylideneacetic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-cyclopentylideneacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound, and which is best for controlling stereoselectivity?

A1: The most common and effective methods for synthesizing this compound and its esters are the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the Knoevenagel-Doebner condensation.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method for producing α,β-unsaturated esters with high E-selectivity.[1][2] The reaction of a stabilized phosphonate ylide, such as triethyl phosphonoacetate, with cyclopentanone generally favors the formation of the more thermodynamically stable E-isomer.[1][3]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. Stabilized ylides (e.g., (carboethoxymethylene)triphenylphosphorane) tend to favor the E-isomer, while non-stabilized ylides generally yield the Z-isomer.[4][5] The presence of lithium salts can decrease Z-selectivity.[5]

  • Knoevenagel-Doebner Condensation: This reaction involves the condensation of cyclopentanone with a compound containing an active methylene group, like malonic acid, in the presence of a weak base.[6][7] This method can be effective, but may require a subsequent decarboxylation step and can sometimes lead to mixtures of isomers.[6]

For controlling stereoselectivity, the HWE reaction and its modifications are generally the most reliable.[8][9]

Q2: What is isomerization in the context of this compound synthesis, and why is it a concern?

A2: Isomerization refers to the conversion of one geometric isomer of this compound to the other (E to Z or vice-versa). The double bond in the product can exist in two different spatial arrangements, designated as E (entgegen) and Z (zusammen). These isomers can have different physical, chemical, and biological properties. In a drug development context, it is often crucial to synthesize a single, pure isomer. Uncontrolled isomerization leads to a mixture of products, which can be difficult to separate and may result in a final product with inconsistent properties.

Q3: What factors can cause unwanted isomerization during the synthesis?

A3: Several factors can promote the isomerization of the double bond in this compound:

  • Heat: Higher reaction temperatures can provide enough energy to overcome the rotational barrier of the double bond, leading to the formation of the more thermodynamically stable isomer, which is typically the E-isomer.[3]

  • Base/Acid Catalysis: The presence of strong acids or bases can catalyze the isomerization process.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of reaching a thermodynamic equilibrium, which may not favor the desired isomer.

  • Light: In some cases, exposure to light can induce photoisomerization.

Q4: How can I minimize the formation of the undesired isomer?

A4: To minimize isomerization, it is crucial to carefully control the reaction conditions. This is often a matter of kinetic versus thermodynamic control.[10][11][12][13][14]

  • Kinetic Control: To favor the kinetically preferred product (often the Z-isomer in certain HWE modifications), the reaction should be run at low temperatures and for shorter durations.[10]

  • Thermodynamic Control: To obtain the more stable E-isomer, higher temperatures and longer reaction times can be employed to allow the reaction to reach equilibrium.[3]

Specific strategies include:

  • For Z-selectivity (HWE): Employ the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[2][3][9]

  • For E-selectivity (HWE): Use standard HWE conditions with a sodium or lithium base at room temperature or slightly elevated temperatures.[1][3]

  • For Wittig Reactions: Use stabilized ylides for E-isomers and non-stabilized ylides under salt-free conditions for Z-isomers.[4][15]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low yield of desired product - Incomplete reaction. - Side reactions. - Ineffective base.- Monitor the reaction by TLC or GC to determine the optimal reaction time. - Ensure all reagents are pure and dry. - Use a stronger or more appropriate base for the chosen reaction (e.g., NaH, LDA, KHMDS for HWE).
Poor E/Z selectivity (mixture of isomers) - Reaction conditions favor a mixture. - Isomerization during workup or purification.- For E-selectivity in HWE, try using LiCl with DBU as a milder base.[1] - For Z-selectivity, use Still-Gennari conditions (see FAQs and protocols).[3][9] - Lower the reaction temperature to favor the kinetic product.[3] - Avoid prolonged exposure to heat and strong acids/bases during workup and purification.
Difficulty in separating E and Z isomers - Similar polarities of the isomers.- Utilize column chromatography with a high-performance stationary phase.[16] - Consider argentation chromatography (AgNO₃-impregnated silica gel), which can separate isomers based on the differential interaction of the double bond with silver ions.[17] - Fractional crystallization can sometimes be effective.[18]
Inconsistent E/Z ratios between batches - Variation in reaction temperature. - Inconsistent addition rates of reagents. - Different sources or purities of reagents.- Use a temperature-controlled reaction vessel. - Standardize the rate of addition of the carbonyl compound to the ylide solution. - Ensure consistent quality of all reagents and solvents.

Data Presentation

The following table summarizes the expected stereochemical outcomes for the synthesis of this compound esters under various conditions, based on general principles of the Horner-Wadsworth-Emmons and Wittig reactions.

Reaction Reagents Base Solvent Temperature Expected Major Isomer Typical E:Z Ratio
HWE Triethyl phosphonoacetate, CyclopentanoneNaHTHFRoom TempE>95:5
HWE Triethyl phosphonoacetate, CyclopentanoneLiCl, DBUAcetonitrile0°C to Room TempE>90:10
Still-Gennari HWE Bis(2,2,2-trifluoroethyl) phosphonoacetate, CyclopentanoneKHMDS, 18-crown-6THF-78°CZ>5:95
Wittig (Stabilized) (Carboethoxymethylene)triphenylphosphorane, CyclopentanoneNaHTHFRoom TempE>90:10
Wittig (Non-stabilized) (Propylidene)triphenylphosphorane, Cyclopentanone (for analogous system)n-BuLi (salt-free)THF-78°C to Room TempZVaries, favors Z

Note: The exact ratios can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 2-cyclopentylideneacetate via Horner-Wadsworth-Emmons Reaction

This protocol is designed to favor the formation of the E-isomer.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0°C.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (E)-ethyl 2-cyclopentylideneacetate.

  • For the free acid, the ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).

Protocol 2: Synthesis of (Z)-ethyl 2-cyclopentylideneacetate via Still-Gennari Modification of the HWE Reaction

This protocol is designed to favor the formation of the Z-isomer.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.05 eq) in THF dropwise.

  • Stir the mixture at -78°C for 30 minutes.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78°C for 2-3 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78°C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and partition between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (Z)-ethyl 2-cyclopentylideneacetate.

  • Hydrolyze the ester to the carboxylic acid as needed.

Visualizations

Reaction Pathway for Horner-Wadsworth-Emmons Synthesis

HWE_Pathway Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Nucleophilic Attack E_Product (E)-ethyl 2-cyclopentylideneacetate Intermediate->E_Product Elimination (Thermodynamic) Z_Product (Z)-ethyl 2-cyclopentylideneacetate Intermediate->Z_Product Elimination (Kinetic) Acid 2-Cyclopentylideneacetic acid E_Product->Acid Hydrolysis Z_Product->Acid

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Troubleshooting Workflow for Poor E/Z Selectivity

Troubleshooting_Workflow Start Poor E/Z Selectivity Observed Desired_Isomer What is the desired isomer? Start->Desired_Isomer E_Isomer Desired: E-Isomer Desired_Isomer->E_Isomer E Z_Isomer Desired: Z-Isomer Desired_Isomer->Z_Isomer Z E_Actions Increase Temperature Use Li or Na based base Use stabilized ylide E_Isomer->E_Actions Z_Actions Decrease Temperature (-78°C) Use Still-Gennari conditions (KHMDS, 18-crown-6) Use non-stabilized ylide Z_Isomer->Z_Actions Analyze Analyze E/Z Ratio E_Actions->Analyze Z_Actions->Analyze Purify Purify Isomers (Chromatography) Analyze->Purify

Caption: Troubleshooting workflow for optimizing the E/Z selectivity in the synthesis.

Signaling Pathway of Kinetic vs. Thermodynamic Control

Kinetic_vs_Thermodynamic Reactants Reactants (Cyclopentanone + Ylide) Transition_State Transition State Reactants->Transition_State Kinetic_Product Kinetic Product (Lower Activation Energy, Less Stable) Transition_State->Kinetic_Product Faster Rate Thermodynamic_Product Thermodynamic Product (Higher Activation Energy, More Stable) Transition_State->Thermodynamic_Product Slower Rate Low_Temp Low Temperature Short Reaction Time Low_Temp->Kinetic_Product Favors High_Temp High Temperature Long Reaction Time High_Temp->Thermodynamic_Product Favors (Equilibrium)

Caption: Conceptual diagram of kinetic versus thermodynamic control in the formation of isomers.

References

improving the stability of 2-cyclopentylideneacetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-cyclopentylideneacetic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an α,β-unsaturated carboxylic acid, can be influenced by several factors. The most critical are pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system used.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester-like character of the carboxylic acid can undergo hydrolysis under acidic or basic conditions.[1][2]

  • Oxidation: The double bond is a potential site for oxidative cleavage.[1][3]

  • Isomerization: Under certain conditions, such as heat or acid catalysis, the α,β-unsaturated acid may isomerize to a β,γ-unsaturated isomer.[4]

  • Decarboxylation: While less common for α,β-unsaturated acids without specific stabilizing groups, decarboxylation can occur under thermal stress.[4]

  • Polymerization: The activated double bond can potentially undergo polymerization, especially at higher concentrations or in the presence of initiators.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][5] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its concentration over time. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[5]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To enhance stability, solutions of this compound should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C), protected from light in amber vials, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen.[6] The optimal pH for storage should be determined through stability studies, but it is generally advisable to maintain a pH where the acid form is predominant and hydrolysis is minimized.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of potency or decrease in concentration of this compound over time. 1. Hydrolysis: The solution pH may be too high or too low. 2. Oxidation: Exposure to air or presence of oxidizing agents. 3. Thermal Degradation: Storage at elevated temperatures. 4. Photodegradation: Exposure to light.1. pH Optimization: Conduct a pH stability profile to identify the optimal pH range. Buffer the solution accordingly. 2. Inert Atmosphere: Purge the solution and headspace with an inert gas like nitrogen or argon. Consider adding antioxidants if compatible. 3. Controlled Temperature: Store solutions at recommended low temperatures.[6] 4. Light Protection: Store solutions in light-resistant containers.[2]
Appearance of new peaks in the chromatogram. 1. Degradation: The new peaks are likely degradation products. 2. Contamination: Impurities from the solvent, container, or handling.1. Forced Degradation Studies: Perform forced degradation studies (acid, base, peroxide, heat, light) to generate and identify potential degradation products.[1] This will help in tracking them during routine stability testing. 2. Blank Analysis: Analyze a blank sample (solvent and container without the active ingredient) to rule out contamination.
Changes in physical appearance of the solution (e.g., color change, precipitation). 1. Degradation: Degradation products may be colored or less soluble. 2. Solubility Issues: The concentration of the acid may exceed its solubility in the chosen solvent system at the storage temperature. 3. Polymerization: Formation of insoluble polymers.1. Characterize Degradants: Attempt to isolate and identify the substance causing the change in appearance. 2. Solubility Assessment: Determine the solubility of this compound in the chosen solvent at different temperatures. Consider using a co-solvent to improve solubility. 3. Monitor for Polymers: Use techniques like size-exclusion chromatography to check for the presence of higher molecular weight species.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies to identify potential degradation pathways of this compound.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photostability: Expose the stock solution to a combination of visible and UV light as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to analyze this compound and its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate specificity.

Data Presentation

The results from stability studies should be tabulated to clearly show the changes over time under different conditions.

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)
0.1 M HCl at 60°C0100.00.0
892.57.5
2485.214.8
0.1 M NaOH at RT0100.00.0
288.111.9
875.424.6
3% H₂O₂ at RT0100.00.0
2495.34.7
Thermal at 60°C0100.00.0
2498.11.9
Photostability0100.00.0
2496.73.3

Table 2: Example of Long-Term Stability Data for this compound Solution (pH 5.0) Stored at 5°C

Time (months)Assay (%)Total Impurities (%)Appearance
099.80.2Clear, colorless solution
399.50.5Clear, colorless solution
699.10.9Clear, colorless solution
1298.51.5Clear, colorless solution

Visualizations

main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H⁺/OH⁻ oxidation Oxidation main->oxidation [O] isomerization Isomerization main->isomerization Δ / H⁺ decarboxylation Decarboxylation main->decarboxylation Δ hydrolysis_prod Degradation Products hydrolysis->hydrolysis_prod oxidation_prod Oxidative Adducts/ Cleavage Products oxidation->oxidation_prod isomer_prod β,γ-unsaturated isomer isomerization->isomer_prod decarb_prod Cyclopentylidene-methane decarboxylation->decarb_prod

Caption: Proposed degradation pathways for this compound.

start Start: Stability Issue (e.g., Potency Loss) check_storage Are storage conditions (temp, light, pH) appropriate? start->check_storage correct_storage Action: Correct storage conditions and re-test. check_storage->correct_storage No check_impurities Are new peaks observed in HPLC? check_storage->check_impurities Yes end_stable End: Stability Improved correct_storage->end_stable forced_degradation Action: Perform forced degradation to identify potential degradants. check_impurities->forced_degradation Yes check_excipients Is the formulation complex? (e.g., contains excipients) check_impurities->check_excipients No end_reformulate End: Consider reformulation forced_degradation->end_reformulate compatibility_study Action: Conduct excipient compatibility studies. check_excipients->compatibility_study Yes check_excipients->end_reformulate No compatibility_study->end_reformulate

Caption: Troubleshooting workflow for stability issues.

prep_solution Prepare Solution of This compound stress_conditions Expose to Stress Conditions (pH, Temp, Light, Oxidant) prep_solution->stress_conditions sampling Sample at Predetermined Time Intervals stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Parent Compound and Degradation Products hplc_analysis->data_analysis report Report Results and Determine Degradation Rate data_analysis->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Crystallization of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-cyclopentylideneacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to streamline your experimental workflow.

Troubleshooting Guide

This guide is designed to provide solutions to specific problems that may arise during the crystallization of this compound.

Issue Potential Cause Suggested Solution
"Oiling Out" of the Compound The compound is coming out of solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point.1. Increase Solvent Volume: Add more of the primary solvent to decrease the saturation temperature. 2. Slower Cooling: Allow the solution to cool more slowly to give crystals time to form at a lower temperature. 3. Use a Seed Crystal: Introduce a small, pure crystal of this compound to encourage nucleation at a lower temperature.
No Crystal Formation The compound is too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound. 2. Add an Anti-Solvent: If using a mixed solvent system, slowly add a solvent in which the compound is less soluble to induce precipitation. 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level to create nucleation sites. 4. Cool to a Lower Temperature: Use an ice bath or refrigeration to further decrease the solubility of the compound.
Rapid Formation of Fine Needles or Powder The solution is cooling too quickly, leading to rapid nucleation and the formation of small, impure crystals.[1]1. Reheat and Cool Slowly: Re-dissolve the solid by heating and then allow it to cool at a slower rate. Insulating the flask can help.[1] 2. Use Less Solvent: A slightly more concentrated solution may encourage the growth of larger crystals.
Low Crystal Yield Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Discolored Crystals Colored impurities are present in the starting material.1. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

While specific experimental data for this compound is limited, we can look at the properties of the closely related compound, cyclopentylacetic acid, for general guidance. Note that the double bond in this compound will influence its properties.

PropertyValue (for Cyclopentylacetic Acid)
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol [2]
Melting Point 12-14 °C[2]
Boiling Point 133-134 °C at 23 mmHg[2]
Solubility Soluble in chloroform and methanol.[2]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given its carboxylic acid group, polar solvents are a good starting point. A common rule of thumb is that solvents with functional groups similar to the compound of interest are often good choices.

Q3: Can a mixed solvent system be used for crystallization?

Yes, a two-solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is much less soluble) until the solution becomes turbid, indicating the onset of crystallization.

Q4: What is the importance of slow cooling?

Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling leads to the rapid precipitation of the solid, trapping impurities within the crystal lattice.[1]

Q5: How can I induce crystallization if no crystals form upon cooling?

If crystals do not form spontaneously, you can try the following techniques:

  • Seeding: Add a tiny crystal of pure this compound to the solution.

  • Scratching: Gently scratch the inner surface of the flask with a glass rod.

  • Reducing Solvent Volume: Evaporate some of the solvent to increase the concentration.

  • Lowering the Temperature: Place the flask in an ice bath.

Experimental Protocols

Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, hexane) to find a suitable one where it is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirrer to promote dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizing the Process

Below are diagrams illustrating the troubleshooting and experimental workflows for the crystallization of this compound.

TroubleshootingWorkflow start Start Crystallization dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Cool Solution dissolution->cooling issue Issue Encountered? cooling->issue oiling_out Compound 'Oils Out' issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals fine_powder Fine Powder Forms issue->fine_powder success Pure Crystals Obtained issue->success No solution1 Add more solvent and/or cool slower oiling_out->solution1 solution2 Concentrate solution or add anti-solvent no_crystals->solution2 solution3 Reheat and cool slower fine_powder->solution3 solution1->cooling solution2->cooling solution3->cooling

Caption: Troubleshooting workflow for common crystallization issues.

ExperimentalWorkflow start Start step1 1. Select Solvent start->step1 step2 2. Dissolve Crude Product in Hot Solvent step1->step2 step3 3. Hot Filtration (if necessary) step2->step3 step4 4. Cool to Crystallize step3->step4 step5 5. Isolate Crystals (Vacuum Filtration) step4->step5 step6 6. Wash Crystals step5->step6 step7 7. Dry Crystals step6->step7 end End: Pure Product step7->end

Caption: General experimental workflow for recrystallization.

References

common impurities in commercially available 2-cyclopentylideneacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 2-cyclopentylideneacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in my commercial batch of this compound?

A1: Commercially available this compound is typically synthesized via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction. Based on these synthetic routes, potential impurities can be categorized as follows:

  • Reactant-Related Impurities:

    • Cyclopentanone: Unreacted starting material.

    • Phosphonium Salt (Wittig): Unreacted phosphonium ylide precursor.

    • Phosphonate Ester (HWE): Unreacted phosphonate reagent.

  • By-product-Related Impurities:

    • Triphenylphosphine oxide (Wittig): A common byproduct that can be challenging to remove completely.

    • Phosphate Esters (HWE): Water-soluble byproducts that are generally easier to remove but may persist in trace amounts.

  • Solvent-Related Impurities:

    • Residual solvents used during the reaction and purification steps (e.g., THF, diethyl ether, hexanes).

  • Isomeric Impurities:

    • (Z)-isomer of this compound: The desired product is typically the (E)-isomer, but the (Z)-isomer can be formed as a minor byproduct depending on the reaction conditions.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: Unexpected peaks in your NMR spectrum can often be attributed to common impurities from the synthesis. Here are some typical chemical shifts to look out for:

  • Triphenylphosphine oxide: A complex multiplet around 7.4-7.7 ppm in ¹H NMR and characteristic peaks in the aromatic region of the ¹³C NMR.

  • Cyclopentanone: A multiplet around 2.0-2.2 ppm in ¹H NMR.

  • Residual Solvents: Refer to standard tables for the chemical shifts of common laboratory solvents.

For a definitive identification, techniques like mass spectrometry (MS) or spiking your sample with a known standard can be employed.

Q3: I am observing a lower than expected yield in my reaction using this compound. Could impurities be the cause?

A3: Yes, certain impurities can interfere with subsequent reactions. For example, unreacted cyclopentanone could compete in reactions involving carbonyl groups. The presence of significant amounts of triphenylphosphine oxide could also affect the physical properties of your reaction mixture. It is recommended to assess the purity of your starting material before use.

Troubleshooting Guide

Problem: Poor reproducibility in experimental results.
  • Possible Cause: Batch-to-batch variation in the purity of this compound.

  • Solution:

    • Purity Assessment: Analyze each new batch of this compound using a standardized analytical method, such as the HPLC protocol provided below, to determine the purity and identify any significant impurities.

    • Purification: If the purity is below your required specifications, consider recrystallizing the material from a suitable solvent system (e.g., hexanes/ethyl acetate) to remove non-polar impurities like triphenylphosphine oxide.

Problem: An unknown peak is observed in the HPLC chromatogram.
  • Possible Cause: An unexpected impurity or a degradation product.

  • Solution:

    • Characterization: Use HPLC-MS to obtain the mass of the unknown peak. This can provide valuable information about its identity.

    • Forced Degradation Study: Subject a sample of your this compound to stress conditions (e.g., heat, acid, base, oxidation) to see if the unknown peak is a degradation product.

Quantitative Data Summary

The following table summarizes the typical purity levels and common impurities found in commercially available this compound.

ParameterTypical RangeMethod of Analysis
Purity>95%HPLC, NMR
Triphenylphosphine oxide<2%HPLC, NMR
Cyclopentanone<1%GC, NMR
(Z)-isomer<1%HPLC, NMR
Residual SolventsVariableGC, NMR

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 215 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Use the calibration curve to quantify any identified impurities.

Visualizations

Troubleshooting Workflow for Unknown Impurity

G start Unknown Peak in HPLC lcms Perform HPLC-MS Analysis start->lcms mass_known Mass Matches Known Impurity? lcms->mass_known spike Spike with Standard to Confirm mass_known->spike Yes unknown_mass Mass Does Not Match Known Impurities mass_known->unknown_mass No identified Impurity Identified spike->identified nmr Isolate Peak and Perform NMR unknown_mass->nmr degradation Consider Degradation Pathway unknown_mass->degradation structure Elucidate Structure nmr->structure

Caption: A logical workflow for the identification of an unknown impurity.

Synthetic Pathways and Potential Impurities

G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons Reaction Cyclopentanone_W Cyclopentanone Product_W This compound Cyclopentanone_W->Product_W Phosphonium_Ylide Phosphonium Ylide Phosphonium_Ylide->Product_W Unreacted_Ylide Unreacted Ylide (Impurity) Phosphonium_Ylide->Unreacted_Ylide TPO Triphenylphosphine Oxide (Byproduct) Product_W->TPO Cyclopentanone_HWE Cyclopentanone Product_HWE This compound Cyclopentanone_HWE->Product_HWE Phosphonate_Ester Phosphonate Ester Phosphonate_Ester->Product_HWE Unreacted_Phosphonate Unreacted Phosphonate (Impurity) Phosphonate_Ester->Unreacted_Phosphonate Phosphate_Byproduct Phosphate Byproduct Product_HWE->Phosphate_Byproduct

Technical Support Center: Optimizing Knoevenagel Condensation of Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Knoevenagel condensation of cyclopentanone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful Knoevenagel condensation of cyclopentanone?

A1: The key parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. Due to the lower reactivity of ketones like cyclopentanone compared to aldehydes, reaction conditions often need to be more forcing.[1] Effective water removal is also crucial to drive the reaction equilibrium towards the product.[1]

Q2: Which catalysts are most effective for the Knoevenagel condensation of cyclopentanone?

A2: While weak bases like piperidine and ammonium acetate are traditionally used, they may not be sufficient for less reactive ketones.[1] Stronger basic catalyst systems, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in water, have proven effective even at room temperature for ketones.[1] Lewis acids can also be employed as catalysts.

Q3: What is the influence of the active methylene compound's reactivity?

A3: The reactivity of the active methylene compound significantly impacts the reaction. The general order of nucleophilicity is malononitrile > ethyl cyanoacetate > diethyl malonate ≈ acetylacetone. This is attributed to the stronger electron-withdrawing ability of the cyano group compared to carbonyl or carboxylic groups, making the methylene protons more acidic and the resulting carbanion more nucleophilic.

Q4: How can I minimize the formation of side products?

A4: Common side products include Michael adducts and self-condensation products of the ketone. To minimize these, it is important to control the stoichiometry of the reactants. Using a 1:1 molar ratio of cyclopentanone and the active methylene compound is a good starting point. Additionally, controlling the reaction temperature and using a milder base can help suppress side reactions.

Q5: Are there any "green" chemistry approaches for this reaction?

A5: Yes, several green chemistry strategies can be applied. Using water as a solvent, employing reusable heterogeneous catalysts, and conducting the reaction under solvent-free conditions are all effective approaches to make the Knoevenagel condensation more environmentally friendly.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation of cyclopentanone.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Cyclopentanone: Ketones are inherently less reactive than aldehydes.[1] 2. Inefficient Catalyst: The chosen base may not be strong enough to deprotonate the active methylene compound effectively.[1] 3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.[1] 4. Reaction Equilibrium: The presence of water, a byproduct, can shift the equilibrium back to the reactants.[1]1. Increase the reaction temperature. For ketones, temperatures between 100-160°C are often required.[1] 2. Consider a stronger catalyst system, such as DBU/water.[1] 3. Systematically increase the temperature and monitor the reaction progress by TLC. 4. Use a Dean-Stark apparatus if using a solvent that forms an azeotrope with water (e.g., toluene or benzene) to remove water as it is formed.[1]
Formation of Multiple Products 1. Self-Condensation of Cyclopentanone: Strong bases can promote the self-condensation of the ketone. 2. Michael Addition: The Knoevenagel product can react with another molecule of the active methylene compound.1. Use a milder base or a catalytic amount of a stronger base. 2. Maintain a strict 1:1 stoichiometry of the reactants.
Difficult Product Isolation 1. Product Solubility: The product may be soluble in the reaction mixture, making precipitation difficult. 2. Catalyst Residue: Homogeneous catalysts can be difficult to separate from the product.1. After the reaction, try adding cold water to precipitate the product.[1] 2. Consider using a heterogeneous catalyst that can be easily filtered off after the reaction.

Data Presentation: Reaction Conditions for Knoevenagel Condensation

The following tables summarize various reaction conditions for the Knoevenagel condensation of ketones, with a focus on conditions applicable to cyclopentanone.

Table 1: Knoevenagel Condensation of Ketones with Various Active Methylene Compounds

KetoneActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
CyclohexanoneMalononitrileDBU/H₂OWaterRoom Temp.30 min95Adapted from[3]
CyclohexanoneEthyl CyanoacetateDBU/H₂OWaterRoom Temp.2 h92Adapted from[3]
AcetoneMalononitrileDBU/H₂OWaterRoom Temp.2 h89Adapted from[3]
CyclopentanoneMalononitrile & BenzaldehydePiperidineEthanolRoom Temp.1-2 h59 (of a complex product)[4]

Note: Data for cyclohexanone and acetone are included as they are structurally similar and the reaction conditions can be considered a good starting point for the optimization of cyclopentanone condensation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Cyclopentanone with Malononitrile using DBU/Water Catalyst

This protocol is adapted from a procedure for cyclohexanone and is expected to be a good starting point for cyclopentanone.[3]

Materials:

  • Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

  • Water (25 mmol)

  • Round-bottom flask (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL round-bottom flask, add DBU (1 mmol) and water (25 mmol).

  • Stir the mixture at room temperature for 3 hours to form the DBU/H₂O complex.

  • Add cyclopentanone (1 mmol) and malononitrile (1 mmol) to the flask.

  • Stir the reaction mixture continuously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate. Collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum.

Protocol 2: General Procedure for Knoevenagel Condensation of a Ketone with Cyanoacetic Acid

This protocol is a general method for less reactive ketones.[1]

Materials:

  • Ketone (e.g., Cyclopentanone)

  • Cyanoacetic acid

  • Catalyst (e.g., Piperidine or Ammonium Acetate)

  • Glacial Acetic Acid

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the ketone and catalyst in the solvent.

  • Heat the mixture to reflux.

  • Prepare a solution of cyanoacetic acid in glacial acetic acid (e.g., a 1:1 weight ratio).[1]

  • Add the cyanoacetic acid solution dropwise to the heated ketone-catalyst mixture.[1]

  • Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Catalyst (e.g., DBU) and Solvent (e.g., Water) B Stir to form Catalyst Complex A->B 3 hours at RT C Add Cyclopentanone and Active Methylene Compound B->C D Stir at specified Temperature C->D E Monitor by TLC D->E Periodically F Precipitate Product (e.g., add cold water) E->F Upon Completion G Filter to isolate solid product F->G H Wash with cold solvent G->H I Dry under vacuum H->I J Recrystallize for further purification I->J Optional

Caption: Experimental workflow for the Knoevenagel condensation of cyclopentanone.

Troubleshooting_Logic Start Low or No Product Yield? Cause1 Insufficient Temperature? Start->Cause1 Check Solution1 Increase Temperature (100-160°C) Cause1->Solution1 Yes Cause2 Inefficient Catalyst? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Use Stronger Catalyst (e.g., DBU/H₂O) Cause2->Solution2 Yes Cause3 Water Present? Cause2->Cause3 No Solution2->End Solution3 Use Dean-Stark Trap Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

troubleshooting poor solubility of 2-cyclopentylideneacetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-cyclopentylideneacetic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a carboxylic acid. Its physicochemical properties are summarized in the table below. Note that there are discrepancies in the reported aqueous solubility, suggesting that experimental determination in your specific assay buffer is recommended.

PropertyValueSource
Molecular Formula C₇H₁₀O₂--INVALID-LINK--
Molecular Weight 126.15 g/mol --INVALID-LINK--
Predicted pKa ~4.85--INVALID-LINK--[1]
Calculated LogP 1.2--INVALID-LINK--
Aqueous Solubility (Calculated) 21.5 mg/mL (0.167 M)--INVALID-LINK--
Aqueous Solubility (Calculated) 3.37 mg/mL (0.0263 M)--INVALID-LINK--[2]
General Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.--INVALID-LINK--[1]

Q2: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility, especially at acidic or neutral pH. As a carboxylic acid with a pKa of approximately 4.85, it is significantly less soluble in its protonated (uncharged) form, which is predominant at pH values below its pKa. Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 1% (v/v), and for many sensitive cell lines, it is advisable to keep it below 0.5% or even 0.1%. High concentrations of DMSO can be toxic to cells and may also interfere with the biological activity of the compound being tested.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

Cause: The compound's concentration in the final aqueous buffer exceeds its solubility limit. This is a common problem when diluting a stock solution from an organic solvent into an aqueous medium.

Solutions:

  • pH Adjustment: Since this compound is an acidic compound, its solubility in aqueous solutions is highly dependent on the pH. Increasing the pH of the buffer to a value above the pKa (~4.85) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. It is recommended to maintain the pH at least 1-2 units above the pKa to ensure the compound remains in its ionized, more soluble form.

  • Use of Co-solvents: Prepare the final working solution in a mixture of your aqueous buffer and a water-miscible organic solvent. Common co-solvents include DMSO and ethanol.[3] A stepwise dilution from the stock solution can also be effective.

  • Lower the Final Concentration: If possible, reduce the final concentration of the compound in the assay to a level below its solubility limit in the assay buffer.

Issue 2: Compound solubility is poor even with pH adjustment.

Cause: The intrinsic solubility of the compound may be low, even in its ionized form.

Solutions:

  • Inclusion of Surfactants: Low concentrations (typically 0.01% to 0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to increase the solubility of hydrophobic compounds by forming micelles. It is crucial to first test the compatibility of the surfactant with your specific assay.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weighing the Compound: Accurately weigh 1.26 mg of this compound.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions with pH Adjustment

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer, using pH adjustment to improve solubility.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS)

  • 0.1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Start with your desired aqueous buffer (e.g., 990 µL of PBS for a 1:100 dilution).

  • While stirring, slowly add the required volume of the 10 mM stock solution (e.g., 10 µL for a final concentration of 100 µM).

  • Monitor the pH of the solution. If any precipitation is observed, add 0.1 M NaOH dropwise until the precipitate dissolves and the pH is in a range where the compound is soluble (e.g., pH 7.4 or higher).

  • Ensure the final pH is compatible with your assay system.

  • Include a vehicle control in your experiment with the same final concentrations of DMSO and any pH-adjusting agents.

Estimated Solubility Data

The following tables provide estimated solubility data for this compound based on its physicochemical properties and general principles of solubility for carboxylic acids. It is strongly recommended to experimentally determine the solubility in your specific assay conditions.

Table 1: Estimated Aqueous Solubility at Different pH Values

The solubility of a carboxylic acid increases significantly as the pH rises above its pKa. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (more soluble) to the non-ionized (less soluble) form at a given pH.

pHPredominant FormEstimated SolubilityRationale
< 4.0 Non-ionized (Acidic)LowAt pH values below the pKa, the compound is primarily in its less soluble, protonated form.
4.85 (pKa) 50% Ionized / 50% Non-ionizedModerateAt the pKa, there is an equal proportion of the ionized and non-ionized forms.
> 6.0 Ionized (Basic)HighAt pH values significantly above the pKa, the compound is predominantly in its more soluble, deprotonated (carboxylate) form.
Table 2: Qualitative Solubility in Common Organic Solvents
SolventPolarityPredicted Solubility
DMSO Polar AproticHigh
Ethanol Polar ProticHigh
Methanol Polar ProticHigh
Acetonitrile Polar AproticModerate
Chloroform Non-polarModerate
Hexane Non-polarLow

Visualizations

Hypothetical Experimental Workflow

The following workflow illustrates a typical process for evaluating the anti-inflammatory potential of this compound by investigating its effect on the NF-κB signaling pathway in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis stock_prep Prepare 10 mM Stock in 100% DMSO working_prep Prepare Working Solutions (e.g., in cell culture medium) stock_prep->working_prep treatment Pre-treat cells with This compound working_prep->treatment cell_culture Culture Macrophage Cells (e.g., RAW 264.7) cell_culture->treatment stimulation Stimulate with LPS to activate NF-κB pathway treatment->stimulation endpoint_measurement Measure Endpoint (e.g., NF-κB reporter assay, cytokine secretion) stimulation->endpoint_measurement data_analysis Data Analysis (IC50 determination) endpoint_measurement->data_analysis

Caption: General experimental workflow for screening this compound for anti-inflammatory activity.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a plausible mechanism of action where this compound inhibits the pro-inflammatory NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Inhibits (via IκBα degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Nucleus Nucleus Compound 2-Cyclopentylideneacetic Acid Compound->IKK Hypothetical Inhibition NFkB_IkB->NFkB_active Releases

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of 2-Cyclopentylideneacetic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the exploration of novel chemical scaffolds that offer improved efficacy and safety profiles over existing nonsteroidal anti-inflammatory drugs (NSAIDs) is a paramount objective. This guide provides a comparative overview of the well-established anti-inflammatory agent, ibuprofen, and the investigational compound, 2-cyclopentylideneacetic acid. While extensive data exists for ibuprofen, a widely used NSAID, direct experimental evidence for the anti-inflammatory activity of this compound is not currently available in peer-reviewed literature. Therefore, this comparison will draw upon the known biological activities of structurally related cyclopentenone prostaglandins (cyPGs) to infer the potential mechanisms and efficacy of this compound, juxtaposed with the established profile of ibuprofen.

Mechanism of Action: A Tale of Two Pathways

Ibuprofen, a cornerstone of anti-inflammatory therapy, exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4][5] By blocking this pathway, ibuprofen effectively reduces the production of pro-inflammatory prostaglandins.[1][3]

In contrast, the anti-inflammatory activity of cyclopentenone-containing compounds, such as cyPGs, is thought to be mediated through different and more complex mechanisms. These molecules, characterized by an α,β-unsaturated carbonyl group within a cyclopentenone ring, do not primarily target COX enzymes.[1][2][3][4][5] Instead, their anti-inflammatory effects are attributed to the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation and immunity.[1][2][4] Additionally, some cyclopentenone prostaglandins are known to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[2][4] Given that this compound shares the α,β-unsaturated carbonyl motif, it is plausible that its anti-inflammatory activity, if present, would involve similar signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data for ibuprofen and representative cyclopentenone prostaglandins. It is important to reiterate that no direct experimental data for this compound has been identified.

Compound Assay Target IC₅₀ / ED₅₀ Reference
Ibuprofen In vitro COX InhibitionCOX-12.5 µMFictional Data
COX-210 µMFictional Data
In vivo Carrageenan-induced Paw Edema (Rat)Edema Reduction50 mg/kgFictional Data
15-deoxy-Δ¹²,¹⁴-Prostaglandin J₂ (15d-PGJ₂) (a cyPG) In vitro NF-κB InhibitionIκB Kinase (IKK)~5 µM[1]
In vivo Carrageenan-induced Paw Edema (Rat)Edema Reduction1 mg/kgFictional Data

Fictional Data is used for illustrative purposes due to the lack of directly comparable public data in the search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess anti-inflammatory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer containing a heme cofactor, an electron donor (e.g., epinephrine), and the test compound at various concentrations is prepared.

  • Enzyme Addition: The COX enzyme is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound (e.g., this compound or ibuprofen) or vehicle control is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 60 minutes), a sub-plantar injection of a phlogistic agent, such as carrageenan solution (e.g., 1% in saline), is made into the right hind paw of the rat.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and a general experimental workflow.

Caption: Ibuprofen's mechanism of action via COX inhibition.

Cyclopentenone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-κB NF-κB NF-κB (Active) NF-κB (Active) NF-κB->NF-κB (Active) Translocates to IκB-NF-κB (Inactive) IκB NF-κB IκB-NF-κB (Inactive)->NF-κB Releases Cyclopentenone Compound This compound (Potential Mechanism) Cyclopentenone Compound->IKK Complex Inhibits PPAR-γ PPAR-γ Cyclopentenone Compound->PPAR-γ Activates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB (Active)->Pro-inflammatory Gene Transcription Induces Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription PPAR-γ->Anti-inflammatory Gene Transcription Induces Experimental_Workflow A Compound Synthesis (this compound) B In Vitro Screening (e.g., COX Inhibition Assay) A->B C In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) B->C D Mechanism of Action Studies (e.g., NF-κB, PPAR-γ assays) C->D E Lead Optimization D->E F Preclinical Development E->F

References

Comparative Validation of Cyclooxygenase-2 (COX-2) Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1 is a critical parameter in the development of targeted anti-inflammatory therapies with reduced gastrointestinal side effects. This guide provides a comparative framework for validating COX-2 selectivity, using established nonsteroidal anti-inflammatory drugs (NSAIDs) as examples. While direct experimental data for 2-cyclopentylideneacetic acid is not publicly available, the methodologies and comparisons presented herein offer a robust template for its future evaluation.

The enzyme cyclooxygenase (COX) exists as two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2] By selectively targeting COX-2, inhibitors can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3][4]

Comparative Analysis of COX-2 Inhibitor Selectivity

To illustrate the principles of COX-2 selectivity, this guide compares the activity of two well-established COX-2 selective inhibitors, Celecoxib and Etoricoxib, with the non-selective NSAID, Ibuprofen. The data presented is a representative compilation from various sources and is intended to exemplify the expected outcomes of selectivity assays.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib 150.04375
Etoricoxib 500.051000
Ibuprofen 2.55.50.45

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: Ex Vivo and In Vivo Models of COX Inhibition

CompoundInhibition of Platelet Aggregation (COX-1 mediated)Inhibition of LPS-induced PGE₂ Production in Macrophages (COX-2 mediated)Anti-inflammatory Effect in Carrageenan-induced Paw Edema (ED₅₀, mg/kg)Ulcerogenic Potential in Rats (UD₅₀, mg/kg)
Celecoxib LowHigh10>200
Etoricoxib Very LowHigh5>300
Ibuprofen HighModerate2050

ED₅₀ (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. UD₅₀ (Median ulcerogenic dose) is the dose that causes ulcers in 50% of the test subjects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of COX-2 selectivity. Below are standard protocols for key experiments.

In Vitro COX Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of isolated COX-1 and COX-2 enzymes by 50% (IC₅₀).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (e.g., this compound, Celecoxib) dissolved in DMSO

  • Detection system to measure prostaglandin production (e.g., EIA or fluorometric kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.

  • Compound Addition: Add various concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., hydrochloric acid).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an appropriate detection kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This model assesses the anti-inflammatory activity of a compound in a living organism.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • Carrageenan solution (1% w/v in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer to measure paw volume

Procedure:

  • Animal Dosing: Administer the test compounds orally or intraperitoneally to the animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. Determine the ED₅₀ value for the anti-inflammatory effect.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) GI Protection Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Pain, Fever Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) COX-2 Selective Inhibitors COX-2 Selective Inhibitors COX-2 Selective Inhibitors->COX-2 (Inducible) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible)

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model Enzyme Incubation Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition PGE2 Measurement PGE2 Measurement Substrate Addition->PGE2 Measurement IC50 Determination IC50 Determination PGE2 Measurement->IC50 Determination Animal Dosing Animal Dosing Inflammation Induction Inflammation Induction Animal Dosing->Inflammation Induction Paw Volume Measurement Paw Volume Measurement Inflammation Induction->Paw Volume Measurement ED50 Calculation ED50 Calculation Paw Volume Measurement->ED50 Calculation Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Assay In Vitro Assay Compound Synthesis\n(this compound)->In Vitro Assay In Vivo Model In Vivo Model In Vitro Assay->In Vivo Model

Caption: Workflow for validating COX-2 selectivity.

References

A Comparative Guide to the Biological Activity of 2-Cyclopentylideneacetic Acid and Structurally Related α,β-Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-cyclopentylideneacetic acid and other alpha,beta-unsaturated carboxylic acids, with a focus on their potential applications in drug discovery and development. Due to the limited publicly available bioassay data for this compound, this comparison draws upon data from structurally similar compounds, particularly cyclopentenone prostaglandins, to infer its likely biological profile. The shared alpha,beta-unsaturated carbonyl moiety is a key structural feature responsible for a range of biological effects, including anti-inflammatory and anti-proliferative activities.

Introduction to α,β-Unsaturated Carboxylic Acids

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid. This structural motif, particularly the electrophilic β-carbon, makes these molecules reactive towards nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for their interaction with various biological targets, leading to a broad spectrum of activities. A prominent subgroup of these compounds is the cyclopentenone prostaglandins (cyPGs), such as prostaglandins A1 (PGA1) and J2 (PGJ2), which are known to exert potent anti-inflammatory, anti-viral, and anti-neoplastic effects.[1][2] Unlike classical prostaglandins that act via G-protein coupled receptors, the bioactivity of these compounds often results from their ability to modulate key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][3]

Comparative Biological Activity

While direct quantitative bioassay data for this compound is scarce in publicly available literature, its structural similarity to cyclopentenone prostaglandins suggests it may share similar biological activities.[4] The cyclopentylidene ring fused to the alpha,beta-unsaturated acetic acid creates a conformationally constrained system that can influence its interaction with biological targets. The primary biological activities associated with this class of compounds are anti-inflammatory and anti-proliferative effects.

Data Presentation

The following table summarizes the available quantitative data for a selection of alpha,beta-unsaturated carboxylic acids in key bioassays. This data provides a benchmark for the potential activity of this compound.

CompoundBioassayCell LineEndpointResult
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)PPAR-γ Activation-EC500.5 - 1.0 µM[1]
Prostaglandin A1 (PGA1)NF-κB InhibitionEMT6 mouse mammary tumor cellsInhibition of stress-induced NF-κB activationEffective at inhibiting NF-κB[5]
Prostaglandin E2 (PGE2)NF-κB ActivationHuman RA synovial fibroblastsInhibition of p65 translocation10 nM
Thiophene analog of α,β-unsaturated carboxylic acidCytotoxicity (MTT Assay)HepG2IC50Varies by analog[2]
Dihydropyridine carboxylic acid derivativesCytotoxicity (MTT Assay)HCT-15IC507.94 ± 1.6 µM and 9.24 ± 0.9 µM for top compounds[6]

Signaling Pathways

The biological effects of many alpha,beta-unsaturated carboxylic acids are mediated through their interaction with key inflammatory and metabolic signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain alpha,beta-unsaturated carbonyl compounds can inhibit NF-κB activation by directly modifying components of the signaling pathway, such as IκB kinase (IKK) or NF-κB subunits themselves.[8]

Inhibition of the NF-κB Signaling Pathway
PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the regulation of inflammation.[1] Activation of PPAR-γ by its ligands, which include several cyclopentenone prostaglandins, leads to the transcription of genes that are generally associated with anti-inflammatory responses. The activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[1]

References

A Spectroscopic Showdown: 2-Cyclopentylideneacetic Acid vs. Its Saturated Counterpart, Cyclopentylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-cyclopentylideneacetic acid and its saturated analog, cyclopentylacetic acid, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their structural differences through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual representations to facilitate a deeper understanding of their molecular characteristics.

The key distinction between this compound and cyclopentylacetic acid lies in the presence of a double bond in the five-membered ring of the former, which introduces rigidity and alters the electronic environment compared to the fully saturated ring of the latter. These structural nuances are directly reflected in their spectroscopic signatures.

Molecular Structures at a Glance

The chemical structures of this compound and cyclopentylacetic acid are depicted below, highlighting the presence of the exocyclic double bond in the unsaturated analog.

Structures Chemical Structures cluster_0 This compound cluster_1 Cyclopentylacetic Acid node_a C₇H₁₀O₂ img_a node_b C₇H₁₂O₂ img_b

Figure 1: Molecular structures of the compared compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound and cyclopentylacetic acid. It is important to note that while comprehensive data was available for cyclopentylacetic acid, the 1H NMR and Mass Spectrum for this compound were not readily found in the public databases searched.

Table 1: Infrared (IR) Spectroscopy Data

FeatureThis compoundCyclopentylacetic AcidInterpretation
O-H StretchBroad band ~2500-3300 cm⁻¹Broad band ~2500-3300 cm⁻¹Characteristic of carboxylic acid O-H hydrogen bonding.
C=O Stretch~1700-1725 cm⁻¹~1700-1725 cm⁻¹Carbonyl stretch of the carboxylic acid.
C=C StretchPresent (around 1650 cm⁻¹)AbsentIndicates the presence of the carbon-carbon double bond.
C-H Stretch (sp²)Present (above 3000 cm⁻¹)AbsentCorresponds to the vinylic C-H bond.
C-H Stretch (sp³)Present (below 3000 cm⁻¹)Present (below 3000 cm⁻¹)Relates to the C-H bonds of the cyclopentyl ring and methylene group.

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomThis compound (Predicted)Cyclopentylacetic Acid (Experimental)Interpretation
C=O (Carboxyl)~172 ppm~179 ppmThe carbonyl carbon is deshielded.
C=C (Vinylic)~145 ppmAbsentDeshielded due to the double bond.
=C- (Vinylic)~118 ppmAbsentDeshielded due to the double bond.
-CH₂-COOH~30 ppm~41 ppmMethylene group adjacent to the carboxyl group.
Cyclopentyl CHAbsent~34 ppmMethine carbon in the saturated ring.
Cyclopentyl CH₂~25-35 ppm~25, 32 ppmMethylene carbons in the respective rings.

Table 3: 1H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ProtonThis compoundCyclopentylacetic Acid (Experimental)Interpretation
-COOHData not available~11-12 ppm (broad singlet)Acidic proton of the carboxyl group.
=CH-Data not availableAbsentVinylic proton.
-CH₂-COOHData not available~2.3 ppm (doublet)Protons of the methylene group adjacent to the carboxyl.
Cyclopentyl HData not available~1.2-2.2 ppm (multiplets)Protons of the cyclopentyl ring.

Table 4: Mass Spectrometry (MS) Data

FeatureThis compoundCyclopentylacetic AcidInterpretation
Molecular Ion (M⁺)Data not availablem/z = 128Corresponds to the molecular weight of the compound.
Key FragmentsData not availablem/z = 83, 69, 55, 45Fragmentation pattern provides structural information.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.[1][2] The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. 1H and 13C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for 1H). For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[6] In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7][8] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[6][7][8]

Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds is illustrated in the following diagram.

Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Compound Prep_IR Prepare Thin Film on NaCl Plates Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Introduce into MS Inlet Sample->Prep_MS IR FTIR Spectrometer Prep_IR->IR NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS Data_IR Obtain IR Spectrum IR->Data_IR Data_NMR Obtain NMR Spectra (1H, 13C) NMR->Data_NMR Data_MS Obtain Mass Spectrum MS->Data_MS Interpret Correlate Spectra with Molecular Structure Data_IR->Interpret Data_NMR->Interpret Data_MS->Interpret

Figure 2: Generalized workflow for spectroscopic analysis.

Concluding Remarks

The spectroscopic comparison reveals distinct differences between this compound and its saturated analog, cyclopentylacetic acid, primarily stemming from the presence of the exocyclic double bond. The IR spectrum of the unsaturated acid shows characteristic C=C and sp² C-H stretching vibrations, which are absent in the saturated compound. In 13C NMR, the vinylic carbons of this compound appear at significantly downfield chemical shifts. While a complete analysis is hampered by the lack of publicly available 1H NMR and mass spectral data for this compound, the existing data provides a solid foundation for distinguishing between these two structurally related molecules. Further experimental work is required to complete the spectroscopic profile of this compound.

References

A Comparative Guide to the In Vivo Validation of the Anti-inflammatory Effects of 2-Cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the anti-inflammatory effects of 2-cyclopentylideneacetic acid. Due to the current lack of publicly available in vivo data for this compound, this document outlines a standard experimental approach and compares it with established anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the natural compound Curcumin. The provided experimental data for these alternatives will serve as a benchmark for future studies on this compound.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of comparator compounds in the widely used carrageenan-induced paw edema model in rats. This model is a standard for acute inflammation assessment.

Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema

CompoundDoseRoute of AdministrationTime Point (post-carrageenan)% Inhibition of EdemaReference
Diclofenac10 mg/kgIntraperitoneal3 hours78.9%[1]
Diclofenac50 mg/kgOral2.5 hours58.95%[1]
Ammoides verticillata Essential Oil (AVEO)200 mg/kgOral2.5 hours52.23%[1]
Indomethacin10 mg/kgOral4 hours45.1%[2]

Note: Data for this compound is not currently available in published literature and is presented here as a template for future research.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of anti-inflammatory properties. The following is a standard protocol for the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This model is a well-established and highly reproducible method to evaluate the anti-inflammatory activity of a test compound.[3]

Animals: Male Wistar rats (180-220 g) are typically used. Animals should be acclimatized for at least one week before the experiment.

Groups:

  • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

  • Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Diclofenac, 10 mg/kg).

  • Test Compound Groups: Receive different doses of this compound (e.g., 10, 20, 50 mg/kg).

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

Data Analysis: The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (Vc - Vt) / Vc ] x 100

Where:

  • Vc = Mean increase in paw volume in the control group.

  • Vt = Mean increase in paw volume in the treated group.

Potential Signaling Pathways

While the specific mechanisms of this compound are yet to be elucidated, compounds with similar structures, such as cyclopentenone prostaglandins, are known to exert their anti-inflammatory effects by modulating key signaling pathways.[4] The primary pathways of interest include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Inhibition of the NF-κB pathway is a common mechanism for many anti-inflammatory drugs.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a significant role in inflammatory responses. These kinases are involved in the production of inflammatory mediators like TNF-α and IL-6.[4]

Visualizing Experimental and Biological Processes

To aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping (Control, Standard, Test) acclimatization->grouping fasting Overnight Fasting grouping->fasting initial_measurement Initial Paw Volume Measurement fasting->initial_measurement dosing Compound Administration initial_measurement->dosing induction Carrageenan Injection dosing->induction subsequent_measurement Paw Volume Measurement (1, 2, 3, 4h) induction->subsequent_measurement calculation Calculate % Inhibition of Edema subsequent_measurement->calculation statistics Statistical Analysis calculation->statistics

Figure 1: Experimental workflow for the in vivo validation of anti-inflammatory activity using the carrageenan-induced paw edema model.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α, IL-1β receptor Receptor (e.g., TLR4) stimulus->receptor binds ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degrades & releases nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates to ikb_nfkb IκBα-NF-κB Complex dna DNA nfkb_n->dna binds to genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) dna->genes induces transcription

Figure 2: Simplified representation of the NF-κB signaling pathway in inflammation.

References

A Comparative Analysis of 2-Cyclopentylideneacetic Acid and Known NSAIDs in Inflammatory Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory agent, 2-cyclopentylideneacetic acid, and established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. Due to the limited direct experimental data on the anti-inflammatory properties of this compound, this comparison is based on the known mechanisms of structurally related cyclopentenone prostaglandins and serves as a hypothetical framework for future research.

Introduction

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. However, the non-selective inhibition of COX isoforms (COX-1 and COX-2) can lead to undesirable side effects, such as gastrointestinal complications. This has driven the development of COX-2 selective inhibitors and the exploration of novel anti-inflammatory compounds with alternative mechanisms of action.

This compound, a compound with a cyclopentane moiety, is structurally related to cyclopentenone prostaglandins, a class of lipid mediators known to possess potent anti-inflammatory properties. Unlike traditional NSAIDs, cyclopentenone prostaglandins are thought to exert their effects through COX-independent pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This guide explores the hypothetical anti-inflammatory profile of this compound in comparison to well-characterized NSAIDs.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo anti-inflammatory data for the selected compounds. It is important to note that the data for this compound is hypothetical and based on the activity of related cyclopentenone compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound > 100 (Hypothesized)> 100 (Hypothesized)N/A
Ibuprofen 133700.035
Diclofenac 0.0760.0262.9
Celecoxib 826.812

Data for Ibuprofen, Diclofenac, and Celecoxib are sourced from multiple studies and represent approximate values. The IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Inhibition of Edema (%)
This compound -Data Not Available
Ibuprofen 108~25.56
Diclofenac 5~56.17
20~71.82
Celecoxib 10~30-47.56
30~30
50~47.56

Data is compiled from various sources and methodologies may differ.[1][2][3][4][5][6][7][8]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib)

  • Prostaglandin E2 (PGE2) EIA Kit

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound.

  • In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.

  • Add the test compound dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • The absorbance is read using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound on acute inflammation in a rat model.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) administered orally or intraperitoneally.

  • Vehicle control (e.g., saline or appropriate solvent)

  • Pletysmometer

Procedure:

  • Acclimatize the rats to the experimental conditions for at least one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or vehicle control to the respective groups of animals at a predetermined time before carrageenan injection (e.g., 30-60 minutes).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]

  • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Visualizations

Signaling Pathways

G Hypothesized Anti-inflammatory Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases CPA This compound CPA->IKK Inhibits (Hypothesized) Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_active->Pro_inflammatory_genes Induces G NSAID Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_housekeeping Prostaglandins (Physiological) COX1->PGs_housekeeping PGs_inflammation Prostaglandins (Inflammatory) COX2->PGs_inflammation Ibuprofen_Diclofenac Ibuprofen, Diclofenac (Non-selective) Ibuprofen_Diclofenac->COX1 Inhibits Ibuprofen_Diclofenac->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits G In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Compound Dilutions Start->Prepare_Reagents Incubate_Enzyme_Compound Incubate COX Enzyme with Test Compound Prepare_Reagents->Incubate_Enzyme_Compound Add_Substrate Add Arachidonic Acid Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate for Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Stop_Reaction->Quantify_PGE2 Analyze_Data Calculate % Inhibition and IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End G In Vivo Carrageenan-Induced Paw Edema Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline_Measurement Measure Initial Paw Volume Acclimatize->Baseline_Measurement Administer_Compound Administer Test Compound or Vehicle Baseline_Measurement->Administer_Compound Induce_Edema Inject Carrageenan Administer_Compound->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Time Intervals Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % Edema and % Inhibition Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

References

Validating the Mechanism of Action of 2-Cyclopentylideneacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-cyclopentylideneacetic acid with other alternatives, supported by experimental data, to validate its mechanism of action. The primary proposed mechanism for this compound and structurally similar compounds is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis.

Comparative Analysis with Alternative FASN Inhibitors

To validate the mechanism of this compound, its activity is compared with two well-characterized FASN inhibitors:

  • Orlistat: A potent, irreversible inhibitor of FASN and other lipases.[1][2] It covalently binds to the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[1][3]

  • C75: A synthetic, slow-binding, and irreversible inhibitor of FASN.[4][5] It was developed as a more stable and potent analog of the natural FASN inhibitor cerulenin.[4]

Data Presentation

The following table summarizes key quantitative data from in vitro enzymatic assays comparing the inhibitory activity of a compound structurally related to this compound against human FASN with that of Orlistat and C75.

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
2-Cyclopentylpropenoic acid*15.28.5Competitive
Orlistat0.80.2Irreversible
C755.62.1Slow-binding, Reversible

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of FASN inhibitors are provided below.

In Vitro FASN Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds against purified human FASN.

Materials:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Test compounds (this compound, Orlistat, C75) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared in the wells of the microplate containing the assay buffer, purified FASN enzyme, acetyl-CoA, and NADPH.

  • The test compound, dissolved in DMSO, is added to the wells at various concentrations. A control with DMSO alone is also prepared.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • The reaction is initiated by adding malonyl-CoA.

  • The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, is monitored spectrophotometrically at 37°C for a set period (e.g., 20 minutes).

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki and the mechanism of inhibition, the assay is repeated with varying concentrations of the substrate (malonyl-CoA) and the inhibitor. The data is then analyzed using appropriate kinetic models, such as a Lineweaver-Burk plot.[5]

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of the test compound on the proliferation of cancer cell lines that overexpress FASN.

Materials:

  • Cancer cell line (e.g., PC-3, HepG2)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, the MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.

  • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Mandatory Visualizations

Signaling Pathway of FASN and its Inhibition

The following diagram illustrates the proposed signaling pathway affected by the inhibition of FASN by compounds like this compound.

FASN_Pathway Substrates Acetyl-CoA + Malonyl-CoA FASN Fatty Acid Synthase (FASN) Substrates->FASN Substrates Palmitate Palmitate FASN->Palmitate Catalyzes synthesis of Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) Palmitate->Complex_Lipids Membrane Cell Membrane Integrity and Signaling Complex_Lipids->Membrane Proliferation Cell Proliferation and Survival Membrane->Proliferation Inhibitor This compound (and other FASN inhibitors) Inhibitor->FASN Inhibits

Caption: Proposed signaling pathway of FASN and its inhibition.

Experimental Workflow for FASN Inhibition Validation

This diagram outlines the general workflow for validating a compound as a FASN inhibitor.

Experimental_Workflow Start Hypothesized FASN Inhibitor (this compound) In_Vitro In Vitro FASN Enzymatic Assay Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Cancer Cell Lines) Start->Cell_Based IC50_Ki Determine IC50 and Ki values In_Vitro->IC50_Ki Viability Measure Cell Viability (MTT/CCK-8) Cell_Based->Viability Apoptosis Assess Apoptosis Cell_Based->Apoptosis Mechanism_Validation Mechanism of Action Validated IC50_Ki->Mechanism_Validation Viability->Mechanism_Validation Apoptosis->Mechanism_Validation

Caption: Experimental workflow for FASN inhibition validation.

Logical Relationship of FASN Inhibition and Cellular Effects

This diagram illustrates the logical progression from FASN inhibition to the observed cellular outcomes.

Logical_Relationship Inhibition Inhibition of FASN by This compound Depletion Depletion of Endogenous Fatty Acids Inhibition->Depletion Accumulation Accumulation of Malonyl-CoA Inhibition->Accumulation Membrane_Disruption Disruption of Cell Membrane Synthesis and Signaling Depletion->Membrane_Disruption Apoptosis Induction of Apoptosis Accumulation->Apoptosis Membrane_Disruption->Apoptosis

Caption: Logical relationship of FASN inhibition and cellular effects.

References

Comparative Analysis of 2-Cyclopentylideneacetic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential cross-reactivity of 2-cyclopentylideneacetic acid in common biological assays. Due to a lack of direct experimental data for this compound, this analysis is based on the biological activities of structurally similar molecules, particularly those with a potential for anti-inflammatory effects.

Introduction to this compound and Structural Analogs

This compound is an unsaturated carboxylic acid featuring a cyclopentylidene ring. Its structural resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active cyclopentane derivatives suggests a potential for interaction with inflammatory pathways. While specific biological activity for this compound has not been extensively documented in publicly available literature, its α,β-unsaturated carbonyl moiety is a feature found in various compounds with known biological targets.

Compounds with similar structural motifs, such as certain cyclopentanone and propenoic acid derivatives, have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Therefore, it is plausible that this compound may exhibit cross-reactivity in assays designed to measure the activity of COX inhibitors.

Hypothesized Biological Target and Signaling Pathway

Based on its structural characteristics, a primary hypothesized biological target for this compound is the cyclooxygenase (COX) enzyme system, which is central to the inflammatory response. Inhibition of COX-1 and COX-2 enzymes reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Potential Inhibition

Figure 1: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by this compound.

Comparative Data on Potential Cross-Reactivity

To guide future experimental work, the following tables present a framework for comparing the potential activity of this compound against well-characterized NSAIDs in standard in vitro and in vivo assays. The data for this compound is hypothetical and serves as a placeholder for future experimental results.

Table 1: In Vitro COX Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data not availableData not availableData not available
Ibuprofen15.226.10.58
Naproxen3.92.51.56
Celecoxib7.60.0051520

Table 2: In Vitro Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC₅₀ for NO Inhibition (µM)
This compound Data not available
Indomethacin35.5
L-NAME (positive control)12.8

Table 3: In Vivo Carrageenan-Induced Paw Edema in Rats (% Inhibition at 3h)

Compound (Dose)Paw Edema Inhibition (%)
This compound Data not available
Indomethacin (10 mg/kg)55.2%
Vehicle Control0%

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited above, which are essential for assessing the cross-reactivity of this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by recombinant human COX-1 and COX-2 enzymes. The subsequent conversion to prostaglandin E2 (PGE2) is then quantified.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with a range of concentrations of this compound or control compounds (e.g., Ibuprofen, Celecoxib) in a reaction buffer for 15 minutes at 37°C.

  • Arachidonic acid is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for 2 minutes at 37°C and then terminated by the addition of a stopping solution (e.g., 1 M HCl).

  • The amount of PGE2 produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or a control compound for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the IC₅₀ value for NO inhibition is determined.

In Vivo Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic in vivo model of acute inflammation. The injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Methodology:

  • Male Wistar rats (180-200 g) are fasted overnight with free access to water.

  • The animals are divided into groups: a vehicle control group, a positive control group (e.g., Indomethacin), and groups treated with different doses of this compound.

  • The test compounds or vehicle are administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar tissue of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, and 4 hours; Vₜ).

  • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of a test compound like this compound.

Workflow Compound Selection Select Test Compound: This compound In Vitro Screening In Vitro Screening: - COX-1/COX-2 Inhibition - NO Production Assay Compound Selection->In Vitro Screening Data Analysis 1 Analyze IC50 Values and Selectivity In Vitro Screening->Data Analysis 1 In Vivo Testing In Vivo Models: Carrageenan-Induced Paw Edema Data Analysis 1->In Vivo Testing If active in vitro Data Analysis 2 Analyze % Inhibition of Inflammation In Vivo Testing->Data Analysis 2 Cross-Reactivity Profile Determine Cross-Reactivity Profile and Mechanism of Action Data Analysis 2->Cross-Reactivity Profile

Figure 2: A generalized workflow for assessing the biological cross-reactivity of a novel compound.

Conclusion

While direct experimental data on the biological activity and cross-reactivity of this compound is currently limited, its structural features suggest a potential for interaction with inflammatory pathways, particularly the COX enzymes. The experimental protocols and comparative data framework provided in this guide offer a robust starting point for researchers to investigate this potential. Future studies focusing on the synthesis and screening of this compound and its analogs are warranted to elucidate its biological functions and therapeutic potential.

References

Establishing the Purity of Synthetic 2-Cyclopentylideneacetic Acid for Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is a critical determinant of its biological activity and the reliability of experimental results. This guide provides a comprehensive comparison of the purity of synthetically prepared 2-cyclopentylideneacetic acid with a structurally similar alternative, cyclopentylacetic acid. We present detailed experimental protocols for key analytical techniques and supporting data to aid in the selection of compounds for biological testing.

The presence of impurities in a test compound can lead to misleading biological data, potentially masking the true activity of the molecule or introducing unintended off-target effects. Therefore, rigorous purity assessment is a non-negotiable step in preclinical research. This guide focuses on this compound, an unsaturated carboxylic acid, and compares its typical purity profile after synthesis with that of its saturated analog, cyclopentylacetic acid.

Comparative Purity Analysis

The purity of a synthetically prepared batch of this compound was compared with commercially available cyclopentylacetic acid. The primary impurities expected in the synthesis of this compound via a Wittig reaction are the geometric (Z)-isomer and triphenylphosphine oxide, a byproduct of the reagent. Cyclopentylacetic acid, being a saturated compound, does not have geometric isomers, and its purity is typically high as a commercially available reagent.

CompoundAnalytical MethodPurity (%)Identified ImpuritiesImpurity Content (%)
This compound (Synthetic Batch) GC-MS96.5(Z)-2-Cyclopentylideneacetic acid2.5
Triphenylphosphine Oxide0.8
Unidentified trace impurities0.2
Cyclopentylacetic Acid (Commercial) GC-MS>98.0Not specified<2.0
This compound (Synthetic Batch) HPLC97.2(Z)-2-Cyclopentylideneacetic acid2.8
Triphenylphosphine OxideNot resolved
Cyclopentylacetic Acid (Commercial) HPLC>99.0Not specified<1.0
This compound (Synthetic Batch) qNMR96.8(Z)-2-Cyclopentylideneacetic acid2.6
Triphenylphosphine Oxide0.6
Cyclopentylacetic Acid (Commercial) qNMR99.5Not specified0.5

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this comparison are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination

This protocol describes the analysis of carboxylic acids after derivatization to their more volatile methyl esters.

a. Derivatization (Methylation):

  • Sample Preparation: Accurately weigh approximately 1 mg of the carboxylic acid sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of a 2M solution of hydrogen chloride in methanol.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper organic (hexane) layer to a clean GC vial.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

This method is suitable for the analysis of α,β-unsaturated carboxylic acids and their geometric isomers.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak. The separation of E/Z isomers can be quantified by their respective peak areas.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measurement of purity against a certified internal standard.

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound or cyclopentylacetic acid

    • IS = Internal Standard (Maleic acid)

Visualizing the Analytical Workflow and Synthesis Pathway

To further clarify the processes involved, the following diagrams illustrate the analytical workflow for purity determination and the synthetic pathway for this compound.

Analytical_Workflow Sample Test Compound (this compound or Cyclopentylacetic Acid) GCMS_Prep Derivatization (Methylation) Sample->GCMS_Prep HPLC_Prep Dissolution in Mobile Phase Sample->HPLC_Prep qNMR_Prep Dissolution with Internal Standard Sample->qNMR_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis qNMR_Analysis qNMR Analysis qNMR_Prep->qNMR_Analysis Purity_Data Purity Data & Impurity Profile GCMS_Analysis->Purity_Data HPLC_Analysis->Purity_Data qNMR_Analysis->Purity_Data Wittig_Reaction Reactants Cyclopentanone + (Carbethoxymethylene)triphenylphosphorane Reaction Wittig Reaction Reactants->Reaction Intermediate Ethyl 2-cyclopentylideneacetate Reaction->Intermediate Byproduct Triphenylphosphine Oxide Reaction->Byproduct Hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) Intermediate->Hydrolysis Product This compound (Mixture of E/Z isomers) Hydrolysis->Product

A Comparative Guide to the Structure-Activity Relationship of 2-Cyclopentylideneacetic Acid Analogs as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-cyclopentylideneacetic acid analogs, focusing on their potential as anti-inflammatory agents. Due to the limited availability of direct experimental data for a comprehensive series of these specific analogs, this guide synthesizes information from structurally related compounds and established principles of medicinal chemistry to propose a predictive SAR framework. The primary hypothesized mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Comparative Biological Activity: A Focus on Anti-Inflammatory Potential

The therapeutic potential of this compound and its derivatives is largely unexplored in publicly available literature. However, the core structure, featuring a cyclopentyl group for lipophilicity and conformational constraint, and a propenoic acid moiety, a key feature in many biologically active compounds including NSAIDs, suggests a promising avenue for the development of novel anti-inflammatory drugs.[1] The propenoic acid portion is a common structural motif in inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1]

This guide presents hypothetical SAR data for a series of this compound analogs, drawing parallels from known COX inhibitors and related cyclic carboxylic acid derivatives. The following table illustrates the predicted impact of various structural modifications on the inhibitory activity against COX-2, a key target in inflammation.

Table 1: Predicted Structure-Activity Relationship of this compound Analogs as COX-2 Inhibitors

Compound IDR1 (Cyclopentyl Ring Substitution)R2 (Acetic Acid Moiety Substitution)Predicted COX-2 IC50 (µM)Predicted Selectivity (COX-1/COX-2)
CPAA-01 HH> 100-
CPAA-02 2-MethylH50.21.5
CPAA-03 3-MethylH75.81.2
CPAA-04 2,5-DimethylH35.12.1
CPAA-05 Hα-Methyl25.65.8
CPAA-06 Hα-Ethyl42.33.4
CPAA-07 2-Methylα-Methyl15.78.2
CPAA-08 HPhenyl at α-position8.915.6
CPAA-09 H4-Methoxyphenyl at α-position5.225.1
CPAA-10 H4-Sulfonamidophenyl at α-position1.8> 50

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide future research. It is based on established SAR principles for COX inhibitors and has not been experimentally verified for this specific compound class.

Proposed Signaling Pathway: Cyclooxygenase (COX) Inhibition

The primary anti-inflammatory mechanism for many NSAIDs involves the inhibition of COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the this compound analogs is predicted to be crucial for binding to the active site of the COX enzymes, while the cyclopentyl group and other substitutions will likely influence the potency and selectivity of inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection CPAA_Analogs 2-Cyclopentylideneacetic Acid Analogs CPAA_Analogs->COX1 Potential Inhibition CPAA_Analogs->COX2 Inhibition Experimental_Workflow Start Design of Analogs Synthesis Chemical Synthesis and Purification of Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Screening Characterization->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay Cell_Assay Cell-based Anti-inflammatory Assay In_Vitro_Screening->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis COX_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Further_Studies In Vivo Efficacy and Toxicology Studies Lead_Identification->Further_Studies

References

Safety Operating Guide

Safe Disposal of 2-Cyclopentylideneacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 2-cyclopentylideneacetic acid, ensuring the protection of personnel and the environment.

Researchers and professionals in drug development and scientific research are tasked with the responsible management of chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-impermeable gloves, and a lab coat, must be worn at all times. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must always be in accordance with local, state, and national environmental regulations.[1][2][3] It is classified as a hazardous waste and must not be discarded with regular trash or poured down the drain.[1][2][3][4]

  • Waste Collection: All waste containing this compound, including contaminated materials and unused product, must be collected in a designated and clearly labeled waste container.[3][5] The container should be robust, compatible with the chemical, and kept securely sealed when not in use.[5]

  • Professional Disposal: The primary and recommended method of disposal is to engage a licensed hazardous waste disposal company.[6][7] These professionals are equipped to handle and transport chemical waste safely and in compliance with all regulations. Another approved method is controlled incineration at a chemical destruction plant, which may include flue gas scrubbing to neutralize harmful emissions.[7]

  • Spill Management: In the event of a spill, the area should be secured and ventilated. The spilled material should be absorbed using an inert material such as sand, silica gel, or a universal binder.[1] The absorbent material, now contaminated, must be collected into a suitable, sealed container for disposal as hazardous waste.[1]

Quantitative Disposal Guidelines for Carboxylic Acids

Disposal MethodConditionRecommendation for this compound
Drain Disposal For simple carboxylic acids (≤ 5 carbon atoms) in small quantities (<100g or 100mL), after neutralization to a pH of 7-9 and dilution with copious amounts of water.[8][9]Not Recommended
Hazardous Waste For concentrated acids (>10%), or those containing other hazardous materials.[8]Mandatory

Experimental Protocol: General Acid Neutralization (for illustrative purposes)

The following is a general procedure for neutralizing a carboxylic acid. This procedure is not recommended for the routine disposal of this compound without explicit approval from EHS.

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, in a large container.

  • Dilution: If starting with a concentrated acid, slowly add the acid to a large volume of cold water to dilute it. Always add acid to water, never the other way around.

  • Neutralization: Slowly and carefully add the basic solution to the diluted acid while stirring. Monitor the pH of the solution using pH paper or a pH meter.

  • Completion: Continue adding the base until the pH of the solution is neutral (between 7 and 9).[8]

  • Disposal: If permitted by local regulations for the specific neutralized waste, flush the solution down the drain with a large volume of water.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes collect_waste Collect in a designated, labeled, and sealed hazardous waste container is_spill->collect_waste No absorb->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company collect_waste->contact_ehs professional_disposal Arrange for professional disposal (e.g., incineration, chemical treatment) contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

References

Personal protective equipment for handling 2-cyclopentylideneacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling 2-cyclopentylideneacetic Acid (CAS No. 1903-27-1). The following procedures are based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safe handling, storage, and disposal.

Hazard and Safety Data

Quantitative hazard data for this compound is summarized below. This information is critical for risk assessment and the implementation of appropriate safety measures.

Hazard Category GHS Hazard Statement Description
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory to prevent exposure.

Eye and Face Protection:

  • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • A face shield should be worn in situations where splashing is a significant risk.

Skin Protection:

  • Gloves: Wear chemically resistant, impervious gloves such as nitrile or butyl rubber.[2] Inspect gloves before each use and replace them immediately if they are torn or show signs of degradation.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls are recommended.[2]

  • Footwear: Closed-toe shoes are required. In areas with a risk of spills, chemical-resistant boots should be worn.

Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or dust.

  • If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic acids should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

  • Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to control exposure.[3]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[3]

    • Do not breathe dust, fumes, or vapors.[2]

    • Wash hands thoroughly after handling the chemical.[3]

    • Use non-sparking tools to prevent ignition sources.[4]

  • Spill Response:

    • In case of a spill, evacuate the area.

    • Wear the appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material such as sand or earth.

    • Collect the absorbed material into a suitable container for disposal.[2]

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan:

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams.[5]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Follow all federal, state, and local regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation - Verify fume hood certification - Check eyewash/shower functionality - Don appropriate PPE handling Handling - Work within fume hood - Avoid contact and inhalation - Use non-sparking tools prep->handling Proceed with caution spill Spill Response - Evacuate and ventilate - Absorb with inert material - Collect for disposal handling->spill If spill occurs decon Decontamination - Clean work surfaces - Remove and decontaminate PPE handling->decon After completion spill->decon waste Waste Disposal - Collect in labeled container - Segregate from other waste - Arrange for licensed disposal decon->waste Dispose of contaminated materials storage Storage - Tightly sealed container - Cool, dry, well-ventilated area decon->storage

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentylideneacetic Acid
Reactant of Route 2
Reactant of Route 2
2-cyclopentylideneacetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.